5-Bromo-6-fluoroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAXVAXDAQLWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Halogenated Heterocycles
An In-depth Technical Guide to 5-Bromo-6-fluoroindoline: A Cornerstone for Modern Drug Discovery
In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its strategic modification with halogens, particularly fluorine and bromine, offers a powerful tool for fine-tuning molecular properties to enhance therapeutic potential. This compound has emerged as a key building block for researchers and drug development professionals. The presence of a fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1][2] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[1][3]
This guide provides an in-depth analysis of the chemical properties, structure, and synthetic utility of this compound, offering field-proven insights for its application in the synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer.[4]
Molecular Structure and Identification
This compound is a disubstituted indoline, which is a bicyclic heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. The systematic IUPAC name for this compound is 5-Bromo-6-fluoro-2,3-dihydro-1H-indole .
The precise placement of the bromine and fluorine atoms on the benzene ring dictates its reactivity and its utility as a precursor in complex syntheses.
Caption: Figure 1. 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. This data is crucial for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 1368323-85-6 | [4][5] |
| Molecular Formula | C₈H₇BrFN | [4][5] |
| Molecular Weight | 216.05 g/mol | [4][5] |
| Appearance | Solid (Expected) | [6] |
| SMILES | FC1=CC2=C(C=C1Br)CCN2 | [5] |
| InChIKey | Not explicitly found, generated from structure | |
| Melting Point | Data not available; a related isomer, 6-Bromo-5-fluoroindole, melts at 82-84 °C | [7] |
| Boiling Point | Data not available | [4] |
| Density | Data not available | [4] |
| Storage | 2-8°C, Keep in dark place, inert atmosphere | [5][8] |
Spectroscopic Characterization Insights
While specific spectra require empirical measurement, the structure allows for predictable characterization:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the dihydropyrrole ring. The protons on the benzene ring will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships, further split by coupling to the fluorine atom. The -CH₂- groups of the indoline ring will likely appear as triplets in the aliphatic region.
-
¹³C NMR: The spectrum will display eight distinct carbon signals, with the carbons bonded to fluorine and bromine showing characteristic shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and (M+2)⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.
Role as a Versatile Building Block in Drug Discovery
The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex drug candidates. The bromo and fluoro substituents are not merely passive decorations; they are strategic tools for medicinal chemists.
-
The Bromine Handle: The C-Br bond at the 5-position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of functional groups, including alkyl, aryl, and heteroaryl moieties, through reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[1][3] This modularity is essential for rapidly generating libraries of analogues for SAR studies.
-
The Fluorine Modulator: The fluorine atom at the 6-position exerts a powerful electronic effect on the aromatic ring and can significantly enhance the pharmacokinetic profile of a final drug molecule. It can increase metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase binding affinity to target proteins by forming strong hydrogen bonds or other non-covalent interactions.[2]
Caption: Figure 2. Synthetic utility of this compound.
Representative Synthesis Protocol
While multiple synthetic routes to this compound may exist, a common strategy involves the construction and subsequent halogenation of the indoline core. The following protocol is a representative, logical pathway based on established organic chemistry principles for this class of compounds.
Causality Behind Experimental Choices: The synthesis begins with a commercially available, appropriately substituted aniline. The choice of a reductive cyclization strategy is often efficient for forming the indoline ring. Post-cyclization halogenation is chosen as the directing effects of the existing substituents can provide regiochemical control.
Caption: Figure 3. A representative synthetic workflow.
Step-by-Step Methodology
Step 1: N-Chloroacetylation of 4-Bromo-3-fluoroaniline
-
Rationale: This step introduces the two-carbon unit required for the formation of the five-membered ring. The resulting amide is an activated precursor for the subsequent cyclization.
-
Procedure:
-
Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-bromo-3-fluorophenyl)acetamide.
-
Step 2: Intramolecular Friedel-Crafts Cyclization to form 5-Bromo-6-fluorooxindole
-
Rationale: A Lewis acid catalyst promotes the intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the carbon bearing the chlorine atom to form the five-membered ring of the oxindole.
-
Procedure:
-
Add the crude acetamide from Step 1 to a flask under an inert atmosphere.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) (2.5 eq), in portions at 0 °C. Caution: The reaction can be exothermic.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and then carefully quench by pouring it onto crushed ice with concentrated HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 5-bromo-6-fluoroindolin-2-one (oxindole).
-
Step 3: Reduction to this compound
-
Rationale: A strong reducing agent is required to reduce both the amide carbonyl group and the C=C bond (if any tautomerization occurs) to the corresponding methylene groups of the indoline ring.
-
Procedure:
-
Carefully add the 5-bromo-6-fluorooxindole (1.0 eq) to a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, heat the mixture to reflux and maintain for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with care by technically qualified individuals.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Stability and Reactivity: The compound is generally stable under recommended storage conditions.[10] It is incompatible with strong oxidizing agents.[11] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (2-8 °C is recommended).[5]
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the arsenal of medicinal chemists. Its unique combination of a synthetically versatile bromine handle and a property-modulating fluorine atom makes it an invaluable starting point for the synthesis of complex molecules with significant therapeutic potential. Understanding its chemical properties, reactivity, and handling is paramount for leveraging its full potential in the accelerated discovery and development of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. 1368323-85-6|this compound|BLD Pharm [bldpharm.com]
- 6. Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9 [smolecule.com]
- 7. 6-Bromo-5-fluoroindole 97 259860-08-7 [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. 2748263-29-6 5-Bromo-3-ethyl-6-fluoro-1-methyl-1H-indole AKSci 9301FW [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-6-fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-Bromo-6-fluoroindoline is a halogenated indoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its strategic placement of bromine and fluorine atoms on the indoline scaffold offers unique electronic properties and synthetic handles, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for its empirical characterization. Understanding these properties is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. The indoline core is a prevalent motif in a variety of biologically active compounds, and its derivatives are actively investigated for applications in oncology and neurology.[1][2]
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These properties are critical for stoichiometric calculations in synthesis and for preliminary computational modeling.
| Property | Value | Source |
| CAS Number | 1368323-85-6 | [3] |
| Molecular Formula | C₈H₇BrFN | [3][4] |
| Molecular Weight | 216.05 g/mol | [3][4] |
| Canonical SMILES | C1C(C=C(C2=C1)F)=C(C=C2)Br | [3] |
| InChIKey | HAKIMTKXOCVWRH-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Characteristics
Direct experimental data for this compound is not extensively available in public literature. However, by examining closely related analogs, we can infer a likely profile for its key physicochemical properties. These predictions serve as a valuable starting point for experimental design.
Melting Point
The melting point of a solid is indicative of the strength of its crystal lattice. For the isomeric compound, 6-Bromo-5-fluoroindole, a melting point of 82-84 °C has been reported. Given the structural similarity, it is reasonable to predict that this compound will also be a solid at room temperature with a melting point in a comparable range. The exact value will be influenced by the specific packing of the indoline rings in the solid state.
Boiling Point
Due to its relatively high molecular weight and the presence of polar C-F and C-Br bonds, this compound is expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition. For comparison, the non-halogenated parent compound, indoline, has a boiling point of 220-221 °C.[6] The addition of the heavier bromine and fluorine atoms will increase the boiling point.
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis and for its formulation in biological assays. Based on the general principles of solubility for halogenated aromatic compounds, a qualitative solubility profile for this compound can be predicted:
-
Aqueous Solubility: Expected to be low due to the hydrophobic nature of the bicyclic aromatic core and the halogen substituents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble. These solvents are effective at solvating a wide range of organic molecules.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): Expected to have moderate to good solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.
-
Alcoholic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility.
-
Non-polar Solvents (e.g., Hexanes, Toluene): Expected to have limited solubility.
Spectroscopic Characterization: A Practical Guide
The definitive identification and purity assessment of this compound necessitates a suite of spectroscopic techniques. While specific spectra for this compound are not publicly available, the following section outlines the expected spectral features and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be informative.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The coupling patterns will be influenced by both the bromine and fluorine substituents.
-
Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the five-membered ring will appear as triplets, characteristic of the A₂B₂ spin system in the indoline core.
-
N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
The spectrum will show eight distinct carbon signals. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of C-F coupling).
Expected ¹⁹F NMR Spectral Features:
-
A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Experimental Protocols for Characterization
The following protocols are designed to be self-validating and are based on established methods for the characterization of halogenated organic compounds.[7]
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a compound.
Instrumentation:
-
A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape).
-
Gradient: 10% ACN to 95% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
Procedure:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
-
Inject 10 µL of each standard and the sample solution.
-
Integrate the peak area of the main component to determine the purity.
Diagram: HPLC Workflow for Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: 50°C hold for 2 min, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL into the GC-MS system.
-
The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, as well as characteristic fragmentation patterns.
Diagram: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule.
Instrumentation:
-
An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum.
-
Expected Peaks:
-
N-H stretch (~3300-3500 cm⁻¹)
-
C-H stretches (aromatic and aliphatic)
-
C=C stretches (aromatic ring)
-
C-N stretch
-
C-F and C-Br stretches (in the fingerprint region)
-
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. The indoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8][9]
Diagram: Role in Medicinal Chemistry
Caption: Synthetic utility of this compound in drug discovery.
Conclusion
This compound is a promising building block for the synthesis of novel, biologically active compounds. While detailed experimental data on its physicochemical properties are not widely published, this guide provides a robust framework for its characterization based on data from related compounds and established analytical methodologies. The provided protocols for HPLC, GC-MS, and FTIR will enable researchers to confidently assess the identity, purity, and key structural features of this important synthetic intermediate. As research in the field of halogenated indolines continues to expand, a thorough understanding of the physicochemical properties of such foundational molecules will be indispensable for the rational design of the next generation of therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 1368323-85-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1368323-85-6 | this compound - Moldb [moldb.com]
- 5. 5-bromo-6-fluoro-1H-indole | C8H5BrFN | CID 11687145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indoline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-6-fluoroindoline: A Technical Profile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-fluoroindoline is a halogenated indoline derivative that serves as a key building block in synthetic organic chemistry and medicinal chemistry. Its strategic placement of bromine and fluorine atoms on the indoline scaffold offers medicinal chemists a versatile platform for introducing further molecular complexity and fine-tuning the physicochemical and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, potential applications in drug discovery, and essential safety considerations.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for sourcing, registration, and experimental documentation.
| Property | Value | Source(s) |
| CAS Number | 1368323-85-6 | [1] |
| Molecular Formula | C₈H₇BrFN | [1] |
| Molecular Weight | 216.05 g/mol | [1] |
| Appearance | (Expected to be a solid) | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |
Synthesis and Reactivity
The chemical reactivity of this compound is largely dictated by its functional groups:
-
Aromatic Bromine: The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, enabling the exploration of structure-activity relationships (SAR).
-
Indoline Nitrogen: The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or N-arylation reactions. This position is often modified to modulate a compound's pharmacokinetic properties or to introduce moieties that can interact with specific biological targets.
-
Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing bromine, fluorine, and amino groups.
The logical flow for utilizing this building block in a drug discovery program is outlined in the diagram below.
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for biological evaluation.[2] The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs. The incorporation of bromine and fluorine offers several advantages:
-
Fluorine: The presence of a fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and ability to form hydrogen bonds.
-
Bromine: As mentioned, the bromine atom serves as a crucial attachment point for further chemical modifications, making it invaluable for generating libraries of analogues for SAR studies.
While specific drug candidates derived from this compound are not publicly disclosed, this building block is relevant to research areas targeting:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature indole or indoline cores.
-
Neurological Disorders: The structural similarity of the indoline nucleus to neurotransmitters like serotonin has made it a popular scaffold for developing agents that target receptors and enzymes in the central nervous system.[2]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of similar halogenated aromatic amines, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The general workflow for safe handling of this and similar chemical reagents is depicted below.
Conclusion
This compound is a valuable chemical building block for researchers engaged in the synthesis of novel organic compounds, particularly in the field of drug discovery. Its dual halogenation provides a strategic advantage for creating diverse molecular libraries. While detailed public data on its synthesis and specific applications are limited, its structural motifs and the general utility of the indoline class suggest its potential in the development of new therapeutics. Researchers should handle this compound with the appropriate safety precautions as guided by the known properties of related chemical entities.
References
The Growing Therapeutic Potential of Halogenated Indoline Derivatives: A Technical Guide
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with macromolecular targets. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by halogenated indoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into structure-activity relationships (SAR), mechanistic insights, and key experimental protocols, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction: The Strategic Role of Halogenation in Indoline Scaffolds
The indoline nucleus, a reduced form of indole, offers a three-dimensional architecture that is highly amenable to chemical modification. Halogenation, the process of introducing one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule, is a powerful and widely used strategy in drug design. The presence of halogens can dramatically alter a molecule's biological profile.[1][2] For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and lead to stronger binding interactions, while larger halogens like bromine and iodine can increase lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction.[1]
Marine organisms are a particularly rich source of halogenated indole alkaloids, highlighting the evolutionary advantage conferred by these modifications.[1][3] Synthetic chemistry has further expanded the accessible chemical space, allowing for the systematic exploration of how halogen type, number, and position on the indoline ring influence biological activity.[4]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Halogenated indoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[5][6]
Inhibition of Tubulin Polymerization
One of the well-established mechanisms of action for several anticancer drugs is the disruption of microtubule dynamics, which are crucial for cell division. Certain indoline derivatives have been identified as potent tubulin polymerization inhibitors. For example, compound 9d , an indoline derivative, demonstrated significant antiproliferative activity against a panel of cancer cell lines, including esophageal squamous cell carcinoma, with IC50 values in the low micromolar range.[7] Mechanistic studies revealed that this compound targets the colchicine binding site on tubulin, leading to the suppression of microtubule formation and subsequent cell cycle arrest and apoptosis.[7]
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Halogenated indoles, such as meridianins isolated from marine sources, have shown inhibitory activity against various protein kinases.[3] Furthermore, synthetic fluorinated indole derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Compound 67a , for instance, displayed promising VEGFR-2 inhibitory properties and antiproliferative activity against HepG2 and MCF7 cancer cell lines.[8]
Spirooxindole Derivatives
Spirooxindoles, which feature a spirocyclic junction at the 3-position of the oxindole core (an oxidized derivative of indoline), represent a particularly potent class of anticancer agents. Halogenation of this scaffold has been shown to enhance their activity.[9] For example, 5-bromoisatine derivatives have been used in multi-component reactions to generate spirooxindole hybrids that exhibit significant antiproliferative effects.[9] These compounds can act as dual inhibitors, for instance, by simultaneously targeting the anti-apoptotic protein Bcl2 and reactivating the tumor suppressor p53.[9]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Specific Example | Halogen | Target Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Indoline Derivative | Compound 9d | - | Kyse450 (Esophageal) | 1.49 | Tubulin Polymerization Inhibition | [7] |
| Indolyl Schiff Base | Compound 67a | Fluorine | HepG2 (Liver), MCF7 (Breast) | 1.13, 1.44 | VEGFR-2 Inhibition | [8] |
| Indolylisoxazoline | Compound 6c | - (Methoxy group) | Various | 3.5 - 16.5 | Cytotoxicity | [6] |
| Indolylisoxazoline | Compound 6d | Fluorine | Various | 3.66 - 5.0 | Cytotoxicity | [6] |
| Bisindole (hydroxyl) | Compound 30 | Trifluoromethyl | HepG2 (Liver) | 7.37 | Cytotoxicity | [10] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Halogenated indoline derivatives have shown considerable promise in this area, acting both as standalone antimicrobials and as antibiotic potentiators.[11][12]
Direct Antimicrobial and Antifungal Effects
Halogenation of the indole core has been shown to significantly enhance antifungal potency.[13] Studies on a library of multi-halogenated indoles revealed that certain di-halogenated derivatives exhibit potent, broad-spectrum fungicidal activity against various Candida species, including drug-resistant strains.[13] These compounds were found to repress hyphal morphogenesis and biofilm formation while inducing the production of reactive oxygen species (ROS).[13]
Similarly, bromo-substituted indolines have demonstrated significant antibacterial activity.[14] For instance, 4-chloroindole and 5-bromoindole are effective against Vibrio parahaemolyticus and can inhibit biofilm formation.[14] The marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine, and its derivatives have also been shown to inhibit and disaggregate biofilms of both bacteria and fungi.[15]
Antibiotic Potentiation
In addition to their intrinsic antimicrobial activity, some halogenated indolines can enhance the efficacy of existing antibiotics.[12] For example, 5-bromoindole-3-glyoxamido spermine was found to enhance the action of doxycycline against the Gram-negative bacterium Pseudomonas aeruginosa.[12] The mechanism for this potentiation is often attributed to the permeabilization and depolarization of the bacterial membrane.[11]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Specific Example | Halogen(s) | Target Microorganism(s) | MIC (µg/mL) | Reference |
| Di-halogenated Indoles | - | Varies | Candida species | 10 - 50 | [13] |
| Halogenated Indoles | 4-chloroindole, 5-bromoindole | Chlorine, Bromine | V. parahaemolyticus, V. harveyi | 50 | [14] |
| Bisindole Alkaloid | 2,2-bis(6-bromo-3-indolyl) ethylamine | Bromine | E. coli, S. aureus, K. pneumoniae | 8 (mg/L) | [15] |
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Indole derivatives, including halogenated variants, have demonstrated promising neuroprotective properties.
Antioxidant and Anti-inflammatory Activity
Certain indoline derivatives have shown significant protective effects against oxidative stress-induced cell death.[16] In cellular models of ischemic stroke, these compounds were able to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[17]
Modulation of NRF2 Pathway
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[18] The indole-derivative compound NC001-8 has been shown to exert neuroprotective effects in cellular models of Parkinson's disease by upregulating NRF2 and its downstream target NQO1 (NAD(P)H dehydrogenase, quinone 1).[19] This leads to a reduction in ROS levels and protection of dopaminergic neurons.[19]
Amyloid Disaggregation
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Some indole-based compounds have demonstrated the ability to modulate Aβ misfolding and reduce its accumulation, suggesting a potential therapeutic strategy.[20]
Structure-Activity Relationships (SAR)
Systematic studies have provided valuable insights into the structure-activity relationships of halogenated indoline derivatives.
-
Position and Type of Halogen: The position of the halogen on the indoline ring is critical for activity. For antimicrobial resistance-modifying agents, a halogen (preferably bromine or chlorine) at the R2 (5-position) of the indoline is necessary for activity.[21] Adding a second halogen at the 7-position can sometimes improve activity and reduce toxicity.[21]
-
For Anticancer Activity: In a series of indolylisoxazoline analogues, replacing a methoxy group at position-6 with a fluorine atom was well-tolerated and maintained potent cytotoxicity.[6]
-
For Antimicrobial Activity: For activity against V. parahaemolyticus, nucleophilic substitutions with chlorine or bromine at the 4 and 5 positions of the indole ring were found to enhance antibacterial activity.[14]
Experimental Protocols & Methodologies
Synthesis: A General Approach
The synthesis of halogenated indoline derivatives often involves multi-step procedures. A common strategy is the Fischer indole synthesis using halogenated aryl hydrazines, followed by cyclization and reduction steps to yield the desired indoline core.[21] Other methods include intramolecular Michael additions and dearomatization of halogenated indole precursors.[22][23]
Workflow for Synthesis and Screening of Halogenated Indoline Derivatives
Caption: General workflow from synthesis to lead optimization.
Protocol: MTT Assay for Anticancer Cytotoxicity
This protocol provides a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the halogenated indoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. The MIC is determined by visual inspection for turbidity after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the halogenated indoline derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway: NRF2 Activation by Neuroprotective Indole Derivatives
Caption: NRF2 pathway modulation by neuroprotective indolines.
Conclusion and Future Outlook
Halogenated indoline derivatives represent a versatile and highly promising class of bioactive molecules. The strategic incorporation of halogens provides a powerful tool to fine-tune their pharmacological profiles, leading to potent anticancer, antimicrobial, and neuroprotective agents. Structure-activity relationship studies have underscored the critical importance of the type and position of the halogen substituent for achieving desired biological effects.[21] Future research will likely focus on the development of more selective and potent analogues through rational design, exploring novel halogenation patterns, and creating hybrid molecules that target multiple pathways simultaneously. The continued investigation of these compounds holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and neurology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 9. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 5-Bromo-6-fluoroindoline: A Technical Guide for Drug Discovery Professionals
Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry
The indoline scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile framework for the design of molecules that can interact with a wide array of biological targets. The sp3-hybridized nature of the pyrrolidine portion of the indoline ring allows for three-dimensional diversity, a crucial attribute for achieving high-affinity and selective binding to protein targets.[1]
The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the indoline core can profoundly modulate a molecule's physicochemical properties. The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles. Fluorine substitution is a widely employed strategy in medicinal chemistry to increase metabolic stability, modulate pKa, and enhance membrane permeability, often leading to improved efficacy and safety profiles of drug candidates.[3] The specific placement of bromine at the 5-position and fluorine at the 6-position of the indoline ring in 5-Bromo-6-fluoroindoline creates a unique electronic and steric landscape, suggesting its potential as a key intermediate or a pharmacophore in the development of novel therapeutics. While direct studies on this compound are limited, its structural motifs are present in numerous biologically active compounds, pointing towards a rich potential for therapeutic applications, particularly in oncology and neurology.
This technical guide will provide an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established pharmacology of structurally related substituted indolines. We will delve into the scientific rationale for targeting specific pathways, provide detailed experimental protocols for target validation, and present a forward-looking perspective on the future of this promising chemical entity in drug development.
Part 1: Potential Therapeutic Targets in Oncology
The indoline and, more specifically, the indolin-2-one (oxindole) scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs and numerous clinical candidates to its credit.[4][5] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are critical regulators of cellular processes frequently dysregulated in cancer.[6]
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play a pivotal role in cell signaling pathways that govern cell growth, differentiation, proliferation, and survival. Aberrant activation of RTKs is a common driver of tumorigenesis, making them prime targets for cancer therapy.[6] The indolin-2-one core can act as a scaffold to mimic the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of the kinase domain.[7]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2 (also known as KDR or Flk-1), are key mediators of angiogenesis.[5] Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen, thereby impeding their growth.
Rationale for Targeting: The indolin-2-one scaffold is a core component of several potent VEGFR inhibitors, including the FDA-approved drug Sunitinib.[5] Structure-activity relationship (SAR) studies have shown that substitutions on the indoline ring are crucial for potent and selective VEGFR inhibition.[5][7] The bromo and fluoro substituents on this compound could potentially enhance binding affinity and selectivity towards the VEGFR kinase domain.
PDGFRs are involved in cell growth, proliferation, and migration. Their dysregulation is implicated in various cancers, including glioblastoma and gastrointestinal stromal tumors (GIST).[6]
Rationale for Targeting: Similar to VEGFRs, the ATP-binding pocket of PDGFRs can be effectively targeted by indolin-2-one derivatives.[7] The multi-targeted kinase inhibitor Sunitinib also inhibits PDGFRs. The specific halogenation pattern of this compound could be exploited to develop derivatives with desired selectivity profiles against different RTKs.
The EGFR family of RTKs, including EGFR (HER1) and HER2, are well-established targets in cancers such as non-small cell lung cancer and breast cancer.[6]
Rationale for Targeting: Studies on 3-substituted indolin-2-ones have demonstrated that modifications to the indoline scaffold can yield potent and selective inhibitors of EGFR and HER-2.[7] Specifically, bulky substituents on the phenyl ring at the C-3 position of the indolin-2-one have shown high selectivity for these receptors. This suggests that this compound could serve as a starting point for the synthesis of novel EGFR/HER-2 inhibitors.
Non-Receptor Tyrosine Kinases
BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[4] It is a validated therapeutic target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.
Rationale for Targeting: Recent research has identified oxindole derivatives as potent and selective BTK inhibitors.[4] The core scaffold of these inhibitors can be derivatized to optimize interactions within the BTK active site. The electronic properties conferred by the bromo and fluoro groups in this compound could be advantageous in designing novel BTK inhibitors.
Other Potential Oncological Targets
PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell proliferation, survival, and migration.
Rationale for Targeting: Indolin-2-one-5-carboxamides have been identified as potent PAK4 inhibitors with nanomolar biochemical activity and significant antiproliferative effects in cancer cell lines.[8] X-ray crystallography has confirmed the binding mode of these inhibitors to PAK4. This compound provides a scaffold that could be elaborated with a carboxamide group at the 5-position (by replacing the bromine) to explore this target class.
Part 2: Potential Therapeutic Targets in Neurological Disorders
The indole nucleus is a key structural motif in many neurotransmitters and neuromodulators, including serotonin and melatonin.[9] Consequently, indole and indoline derivatives have been extensively investigated for their potential in treating a range of neurological and psychiatric disorders.[2][10]
G-Protein Coupled Receptors (GPCRs)
The serotonin system is implicated in a wide array of physiological and pathological processes, including mood, cognition, and psychosis. Specific 5-HT receptor subtypes are important drug targets.
Rationale for Targeting: Indole-based compounds are known to modulate various 5-HT receptors. For instance, antagonists of the 5-HT6 receptor are being investigated for the treatment of cognitive deficits in Alzheimer's disease.[10] The 6-fluoro-1H-indole moiety is a key feature of the 5-HT6 receptor antagonist idalopirdine.[10] This highlights the potential of this compound as a scaffold for developing novel 5-HT receptor modulators.
Dopamine receptors are the primary targets for antipsychotic and anti-Parkinsonian drugs.
Rationale for Targeting: Indoline and piperazine-containing derivatives have been identified as potent mixed D2/D4 receptor antagonists.[11] The indoline moiety plays a crucial role in the binding of these compounds to dopamine receptors. The specific substitution pattern of this compound could be explored to fine-tune the selectivity and affinity for different dopamine receptor subtypes.
Adrenergic receptors are involved in regulating various physiological processes, and their modulation is a therapeutic strategy for conditions like benign prostatic hyperplasia (BPH).
Rationale for Targeting: A series of indoline and indole derivatives have been developed as potent and selective α1A-adrenoceptor antagonists for the treatment of BPH.[12] These compounds have demonstrated high potency and uroselectivity in preclinical models. This provides a strong rationale for exploring derivatives of this compound as potential agents for BPH.
Neurodegenerative Disease Pathways
The accumulation of amyloid-β (Aβ) plaques and oxidative stress are key pathological hallmarks of Alzheimer's disease.[9]
Rationale for Targeting: Indole-based compounds have shown promise in targeting multiple facets of Alzheimer's disease pathology.[13] They have been shown to inhibit Aβ aggregation and exhibit antioxidant properties by scavenging free radicals. The electron-rich nature of the indole ring, which can be further modulated by halogen substituents, is thought to contribute to these effects. Derivatives of this compound could be designed to possess both Aβ anti-aggregation and antioxidant activities, offering a multi-pronged approach to treating Alzheimer's disease.
Part 3: Experimental Validation Protocols
The following are generalized protocols for the initial in vitro evaluation of this compound derivatives against some of the aforementioned potential targets.
Kinase Inhibition Assay (e.g., VEGFR-2)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.
-
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of the test compounds (derived from this compound) and a known inhibitor (e.g., Sunitinib) in kinase buffer.
-
Add the recombinant VEGFR-2 kinase to each well, followed by the test compounds or control.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove ATP and non-bound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. The color development is proportional to the kinase activity.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Hypothetical Kinase Inhibition Data
| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| Derivative A | 50 | 120 | 85 |
| Derivative B | 25 | 80 | 60 |
| Sunitinib | 10 | 15 | 8 |
Cell-Based Proliferation Assay (e.g., against HUVECs)
Objective: To assess the anti-proliferative effect of test compounds on a relevant cell line.
Methodology:
-
Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, fetal bovine serum (FBS), VEGF, 96-well cell culture plates, MTT reagent, DMSO.
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium.
-
Treat the cells with serial dilutions of the test compounds in the presence of a pro-proliferative stimulus (e.g., VEGF).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Receptor Binding Assay (e.g., 5-HT6 Receptor)
Objective: To determine the binding affinity of test compounds to a specific receptor.
Methodology:
-
Reagents and Materials: Cell membranes expressing the human 5-HT6 receptor, radioligand (e.g., [3H]-LSD), unlabeled competitor (e.g., methiothepin), scintillation cocktail, filter plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well filter plate, incubate the receptor-expressing membranes with the radioligand and either the test compound or a vehicle control.
-
For non-specific binding determination, incubate a set of wells with the radioligand and a high concentration of an unlabeled competitor.
-
After incubation, rapidly filter the contents of the plate and wash to separate bound from free radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutics. Based on the extensive body of research on structurally related indoline and indolin-2-one derivatives, a clear rationale emerges for investigating its potential as a precursor to inhibitors of protein kinases implicated in cancer and modulators of GPCRs relevant to neurological disorders. The strategic placement of bromo and fluoro substituents provides a unique chemical handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of a focused library of derivatives based on the this compound core. High-throughput screening of this library against a panel of kinases and GPCRs will be instrumental in identifying initial hits. Subsequent lead optimization, guided by structure-based drug design and detailed SAR studies, will be crucial for advancing promising candidates through the drug discovery pipeline. In vivo evaluation in relevant animal models of cancer and neurological diseases will ultimately determine the therapeutic utility of this versatile scaffold. The insights provided in this guide aim to catalyze further exploration into the therapeutic potential of this compound and its derivatives, with the ultimate goal of delivering novel and effective medicines to patients in need.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Bromo-6-fluoroindoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-6-fluoroindoline, a halogenated indoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Given the nascent stage of research on this specific compound, this document emphasizes predictive methodologies and robust experimental protocols to empower researchers in their formulation and process development endeavors.
Introduction to this compound: A Molecule of Emerging Importance
This compound (CAS No. 1368323-85-6) is a heterocyclic building block with a molecular formula of C₈H₇BrFN and a molecular weight of approximately 216.05 g/mol .[1][2] Its structure, featuring a bromine and a fluorine atom on the indoline core, imparts unique physicochemical properties that are of considerable interest in medicinal chemistry. Halogenated heterocycles are integral to the design of novel therapeutic agents, influencing parameters such as metabolic stability, binding affinity, and bioavailability.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its utility. It directly impacts reaction kinetics, purification strategies (such as crystallization), and the formulation of the final drug product. A thorough understanding of its solubility profile in various organic solvents is, therefore, a prerequisite for its effective application.
The Theoretical Framework of Solubility: A "Like Dissolves Like" Paradigm
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.
The overall polarity of an organic molecule, which is a composite of its non-polar and polar regions, is a key determinant of its solubility. The presence of electronegative atoms like nitrogen, oxygen, and halogens in functional groups contributes to the polarity of a molecule. For this compound, the presence of the bromine and fluorine atoms, along with the nitrogen in the indoline ring, introduces polarity. However, the carbon-rich bicyclic core contributes to its non-polar character.
The interplay of these factors dictates the solubility of this compound in different organic solvents. A systematic approach to understanding these interactions is crucial for solvent selection in various applications.
Predictive Models for Solubility Assessment
In the absence of extensive experimental data, predictive models offer a valuable tool for estimating the solubility of a compound. These models range from qualitative guidelines to more quantitative computational approaches.
Qualitative Prediction Based on Solvent Properties
Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:
-
Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can engage in hydrogen bonding and have a high dielectric constant. They are generally good solvents for polar compounds that can also act as hydrogen bond donors or acceptors.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) These solvents have a significant dipole moment but do not have hydrogen atoms bonded to electronegative atoms. They are effective at dissolving a wide range of polar and some non-polar compounds.
-
Non-Polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and primarily interact through van der Waals forces. They are suitable for dissolving non-polar compounds.
Based on the structure of this compound, it is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in non-polar solvents is expected to be limited.
Hansen Solubility Parameters (HSP): A Quantitative Approach
The Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[3][4] The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or specialized software. This allows for a more refined prediction of its solubility in a wide range of solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Organic Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimentally Determined Solubility at 25°C |
| Methanol | Polar Protic | Good | Data to be determined |
| Ethanol | Polar Protic | Good | Data to be determined |
| Acetone | Polar Aprotic | Excellent | Data to be determined |
| Acetonitrile | Polar Aprotic | Excellent | Data to be determined |
| Dichloromethane | Halogenated | Good | Data to be determined |
| Ethyl Acetate | Ester | Moderate | Data to be determined |
| Toluene | Aromatic Hydrocarbon | Poor to Moderate | Data to be determined |
| Hexane | Aliphatic Hydrocarbon | Poor | Data to be determined |
Factors Influencing Solubility: A Conceptual Diagram
The solubility of an organic compound is a multifactorial property. The following diagram illustrates the key relationships between the properties of the solute and solvent that govern solubility.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While specific experimental solubility data for this compound is not yet widely available in the public domain, this guide provides a robust framework for researchers to predict and experimentally determine its solubility in a range of organic solvents. By understanding the theoretical principles of solubility and employing systematic experimental methodologies, scientists and drug development professionals can effectively harness the potential of this promising heterocyclic compound in their research and development activities. The presented protocols and conceptual diagrams are intended to serve as a practical resource to guide solvent selection, optimize reaction conditions, and facilitate formulation development.
References
Spectroscopic Characterization of 5-Bromo-6-fluoroindoline: A Predictive Guide for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Significance of 5-Bromo-6-fluoroindoline in Medicinal Chemistry
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. The specific substitution pattern of bromine and fluorine on the benzene ring of the indoline system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical first step in its application for the synthesis of novel therapeutic agents.
Molecular Structure and Predicted Spectroscopic Features
The structural attributes of this compound, including the saturated five-membered ring fused to a di-substituted benzene ring, dictate its characteristic spectroscopic fingerprint. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), specific functional groups (amine, C-H bonds), and the overall molecular mass provide the basis for the predicted spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each unique proton and carbon atom.
Experimental Considerations for NMR Data Acquisition
To ensure high-quality NMR data, certain experimental choices are paramount. The selection of an appropriate deuterated solvent is the first step; deuterated chloroform (CDCl₃) is a common choice for similar heterocyclic compounds due to its excellent solubilizing properties and relatively clean spectral window. For enhanced signal-to-noise, especially for ¹³C NMR, a sufficient number of scans should be acquired. The use of advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the amine group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1 (N-H) | 3.5 - 4.5 | Broad Singlet | - | The N-H proton is subject to hydrogen bonding and exchange, leading to a broad signal. Its chemical shift can vary with concentration and solvent. |
| H-2 (CH₂) | 3.0 - 3.4 | Triplet | 8.0 - 9.0 | These protons are adjacent to the N-H group and the CH₂ group at C-3. The triplet arises from coupling to the H-3 protons. |
| H-3 (CH₂) | 3.5 - 3.9 | Triplet | 8.0 - 9.0 | These protons are adjacent to the aromatic ring and the CH₂ group at C-2. The triplet arises from coupling to the H-2 protons. |
| H-4 | 7.0 - 7.2 | Doublet | ~9.0 (⁴JH-F) | This aromatic proton is ortho to the fluorine atom, resulting in a characteristic doublet due to H-F coupling. |
| H-7 | 6.8 - 7.0 | Singlet | - | This aromatic proton is adjacent to the bromine atom and is expected to be a singlet, though minor long-range couplings may cause slight broadening. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The electronegative halogen substituents will cause a downfield shift for the carbons they are attached to.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 45 - 50 | Aliphatic carbon adjacent to the nitrogen atom. |
| C-3 | 28 - 33 | Aliphatic carbon adjacent to the aromatic ring. |
| C-3a | 125 - 130 | Aromatic carbon at the ring junction. |
| C-4 | 115 - 120 (d, ¹JC-F ≈ 240-250 Hz) | Aromatic carbon directly attached to fluorine, showing a large one-bond C-F coupling. |
| C-5 | 110 - 115 (d, ²JC-F ≈ 20-25 Hz) | Aromatic carbon bearing the bromine atom, with a smaller two-bond C-F coupling. |
| C-6 | 150 - 155 (d, ¹JC-F ≈ 240-250 Hz) | Aromatic carbon directly attached to fluorine. |
| C-7 | 110 - 115 | Aromatic carbon adjacent to the bromine. |
| C-7a | 145 - 150 | Aromatic carbon at the ring junction, adjacent to the nitrogen. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential technique for the rapid identification of functional groups within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations.
Methodology for IR Data Acquisition
A common and effective method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and typically provides high-quality data. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H |
| 1600 - 1620 | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-N Stretch | Amine |
| 1000 - 1100 | C-F Stretch | Aryl Fluoride |
| 550 - 650 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at m/z 215 and 217, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
High-Resolution Mass (HRMS): The calculated exact mass for C₈H₇⁷⁹BrFN is 214.9797 and for C₈H₇⁸¹BrFN is 216.9776. An experimental HRMS measurement within a few ppm of these values would confirm the molecular formula.
-
Key Fragmentation Pathways: Fragmentation of the indoline ring is expected. A common fragmentation would be the loss of an ethyl group from the saturated portion of the ring system, leading to a stable aromatic species.
Visualizing the Data: Molecular Structure and Fragmentation
To further clarify the relationships between the structure and the expected data, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Predicted primary fragmentation pathway in mass spectrometry.
Conclusion: A Foundation for Empirical Analysis
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data serves as a robust starting point for any researcher working with this compound. By understanding the anticipated spectral features and the reasoning behind them, scientists can more efficiently and accurately interpret their own experimental data, ensuring the structural integrity of their material and advancing their research in drug discovery and development. The principles outlined here underscore the importance of a foundational understanding of spectroscopic techniques in modern chemical research.
Safety, toxicity, and handling of 5-Bromo-6-fluoroindoline
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5-Bromo-6-fluoroindoline
Introduction
This compound (CAS No. 1368323-85-6) is a halogenated indoline derivative that serves as a critical intermediate in medicinal chemistry and drug development.[1] Its unique structure is incorporated into novel molecular entities targeting a range of conditions, including neurological disorders and cancer.[1] As with many highly functionalized intermediates, a thorough understanding of its chemical properties, potential hazards, and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the safety, toxicity, and handling protocols for this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed procedures grounded in established safety science. The narrative moves beyond simple data recitation to explain the causality behind each safety recommendation, fostering a proactive safety culture.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified as a hazardous substance, necessitating careful handling.[2][3]
The primary hazards are associated with its acute toxicity upon exposure through multiple routes, as well as its potential to cause skin and eye irritation.[2][4] The official GHS classification serves as the foundation for all risk assessments and the selection of appropriate control measures.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Exclamation Mark | Warning |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Exclamation Mark | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
| Source: ECHEMI Safety Data Sheet, PubChem CID 11687145[2][3] |
Section 2: Toxicological Profile and Routes of Exposure
While specific quantitative toxicological data such as LD50 (median lethal dose) values for this compound are not publicly available, the GHS classifications provide a clear directive for its toxicological profile.[2] The "Category 4" acute toxicity rating indicates that exposure above certain levels via ingestion, skin contact, or inhalation can be harmful and potentially fatal. The primary routes of occupational exposure are:
-
Inhalation: As a solid or powder, the compound can be aerosolized during weighing and transfer operations. Inhalation may lead to respiratory tract irritation and systemic toxic effects.[5][6]
-
Dermal Contact: The substance is harmful in contact with skin and causes irritation.[2][3] Prolonged contact can lead to local effects (redness, rash) and systemic absorption of the compound.
-
Eye Contact: Direct contact with the solid or its dust can cause serious eye irritation, characterized by redness, pain, and potential damage to the cornea.[2][3]
-
Ingestion: Accidental ingestion is harmful. This route is most commonly associated with poor hygiene practices, such as eating or drinking in the laboratory or transferring the compound from contaminated hands to the mouth.[2]
Due to its role as a synthetic intermediate, chronic toxicity data is not available. However, the prudent assumption for any novel research chemical is to minimize exposure to the lowest reasonably achievable level.
Section 3: Risk Assessment and Control Measures
A self-validating safety protocol begins with a thorough risk assessment. The causality is simple: understanding the risk informs the selection of controls. For this compound, the risk is moderate acute toxicity and irritation, and the controls must be multi-layered.
Caption: Risk assessment workflow for this compound.
Engineering Controls
The most effective way to mitigate exposure is to use engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All work involving the weighing, transfer, or preparation of solutions of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable and directly addresses the inhalation hazard (H332, H335).
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Administrative Controls
These are the procedures and policies that minimize exposure.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
-
Restricted Access: Designate specific areas within the lab for handling this compound to prevent cross-contamination.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[2] Hands should be washed thoroughly after handling, even if gloves were worn.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense. It does not eliminate the hazard, but it provides a critical barrier. The selection of PPE must be based on the specific tasks being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and airborne dust, directly mitigating the serious eye irritation hazard (H319). |
| Skin Protection | Nitrile or neoprene gloves (minimum thickness >0.11 mm), laboratory coat, closed-toe shoes.[8][9] | Prevents dermal contact, addressing the skin irritation (H315) and harmful-if-absorbed (H312) hazards. Regular glove changes are crucial. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with organic vapor/particulate cartridges.[2][10] | Required if handling outside of a fume hood or if dust generation is significant. This directly controls the inhalation hazard (H332). |
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a detailed SOP is the cornerstone of a trustworthy and reproducible safety system.
Protocol for Weighing and Transferring Solid this compound
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 2.
-
Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent) inside the fume hood to minimize movement in and out of the controlled space.
-
Place an anti-static mat or use an anti-static gun on the balance to prevent dispersal of the fine powder.
-
-
Execution:
-
Carefully open the stock container inside the fume hood.
-
Use a clean spatula to gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.
-
Once the desired mass is obtained, securely close the stock container.
-
Carefully add the weighed solid to the receiving flask. If transferring to a flask with solvent, add the solid slowly to prevent splashing.
-
-
Decontamination and Cleanup:
-
Dispose of the used weigh paper/boat in a designated solid hazardous waste container.
-
Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth in the hazardous waste container.
-
Remove gloves and dispose of them in the appropriate waste stream before exiting the fume hood area.
-
Wash hands thoroughly with soap and water.
-
Section 5: Emergency and Spill Response
Prompt and correct action is critical in an emergency. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[8]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill Cleanup Protocol
This protocol applies to small spills (<5g) within a chemical fume hood. For larger spills or spills outside of containment, evacuate the area and contact the institution's safety office.
Caption: Workflow for handling a small chemical spill.
Conclusion
This compound is a valuable research tool whose utility is matched by its potential hazards. A comprehensive safety strategy, rooted in the principles of risk assessment, engineering controls, administrative diligence, and proper use of PPE, is essential for its handling. By understanding the causality behind these safety protocols—recognizing that procedures are in place to directly counteract identified toxicological risks—researchers can create a self-validating system of safety that protects both the individual and the scientific endeavor.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. 5-bromo-6-fluoro-1H-indole | C8H5BrFN | CID 11687145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echa.europa.eu [echa.europa.eu]
- 5. This compound | 1368323-85-6 [amp.chemicalbook.com]
- 6. 5-溴二氢吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
A Technical Guide to 5-Bromo-6-fluoroindoline: Sourcing, Synthesis, and Application in Modern Drug Discovery
This guide provides an in-depth technical overview of 5-Bromo-6-fluoroindoline, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, commercial availability, plausible synthetic routes, and strategic applications, offering field-proven insights into its utility as a scaffold in the creation of novel therapeutic agents.
Introduction: The Strategic Value of a Halogenated Indoline Scaffold
This compound (CAS: 1368323-85-6) is a disubstituted indoline derivative that has garnered significant interest in medicinal chemistry. The indoline core is a privileged sp³-rich scaffold, a structural feature highly sought after in modern drug design for its ability to provide three-dimensional diversity, which can lead to improved selectivity and physicochemical properties compared to flat aromatic systems.
The true value of this specific molecule lies in its dual halogenation pattern:
-
The Fluorine Atom: The presence of fluorine at the 6-position is a strategic choice for modulating biological activity. Fluorine is a well-established bioisostere of a hydrogen atom but possesses unique electronic properties. Its incorporation can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1]
-
The Bromine Atom: The bromine at the 5-position serves as a versatile synthetic "handle." It is ideally positioned for post-synthetic modification via a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[1] This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies.
This combination makes this compound a powerful starting material for developing complex molecules aimed at treating a range of conditions, including neurological disorders and cancer.[2][3]
Physicochemical Properties and Specifications
A comprehensive understanding of a reagent's properties is fundamental to its effective use in synthesis and research. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1368323-85-6 | [2][4] |
| Molecular Formula | C₈H₇BrFN | [4] |
| Molecular Weight | 216.05 g/mol | [4] |
| MDL Number | MFCD22037765 | [4] |
| Appearance | Typically a solid (form may vary by supplier) | [5] |
| Purity | ≥97% (Typical) | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [4] |
| SMILES | FC1=CC2=C(C=C1Br)CCN2 | [4] |
| InChI Key | Information not readily available |
Commercial Sourcing and Availability
This compound is available from several specialized chemical suppliers for research and development purposes. It is crucial to note that these products are not intended for human or veterinary use.[6] When sourcing this material, researchers should verify purity specifications and lead times with the respective vendors.
| Supplier | Product/CAS Number | Typical Purity | Available Quantities |
| BLD Pharm | 1368323-85-6 | >97% | Inquire with supplier |
| MySkinRecipes | 79584 (Product Code) | 97% | 100mg, 250mg, 1g |
| CP Lab Chemicals | N/A | min 97% | 100 mg |
Note: Availability and pricing are subject to change. This table is representative and not exhaustive.
Synthesis Pathway and Experimental Protocol
While direct, peer-reviewed synthesis protocols for this compound are not extensively published, a robust and logical two-step pathway can be proposed based on established and reliable organic chemistry transformations. The strategy involves the initial synthesis of the aromatic precursor, 5-Bromo-6-fluoro-1H-indole, followed by its reduction to the target indoline.
Proposed Synthetic Workflow
The overall transformation is illustrated below. The synthesis begins with a substituted nitrotoluene, proceeds through an enamine intermediate via the Leimgruber-Batcho reaction to form the indole ring, and concludes with the selective reduction of the heterocyclic double bond.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-indole
The Leimgruber-Batcho indole synthesis is a highly effective method for constructing indole rings from o-nitrotoluene precursors.[7] This method is often preferred over the classic Fischer synthesis due to the commercial availability of starting materials and generally milder conditions.
Protocol:
-
Enamine Formation: To a solution of 3-Bromo-4-fluoro-6-methylnitrobenzene (1.0 eq) in anhydrous DMF, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). Heat the mixture at 110-120°C for 2-4 hours, monitoring by TLC until the starting material is consumed. The resulting enamine is often used directly in the next step without purification due to potential instability.[7]
-
Reductive Cyclization: Prepare a suspension of activated iron powder (or zinc dust) (5-10 eq) in a mixture of acetic acid and toluene. Heat the suspension to 60-70°C. Add the crude enamine solution dropwise to the activated metal suspension.
-
Reaction Monitoring & Workup: Maintain the temperature and stir vigorously for 1-2 hours. Monitor the reaction by TLC for the formation of the indole product. Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the metal residues.
-
Extraction & Purification: Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-6-fluoro-1H-indole.
Step 2: Reduction to this compound
The selective reduction of the C2-C3 double bond of the indole ring is a standard transformation to yield the corresponding indoline. Several methods are effective, with the choice often depending on substrate tolerance. A common and effective method involves the use of a reducing agent in an acidic medium.[8]
Protocol:
-
Reaction Setup: Dissolve 5-Bromo-6-fluoro-1H-indole (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Addition of Reducing Agent: Add activated zinc dust (5-10 eq) portion-wise to the solution. Alternatively, add concentrated hydrochloric acid (HCl) dropwise to the mixture.[8] Another powerful method involves using sodium borohydride (NaBH₄) in trifluoroacetic acid (TFA).
-
Reaction & Workup: Stir the reaction at room temperature or with gentle heating (40-50°C) until the starting material is fully consumed (monitor by TLC). Once complete, filter the reaction mixture to remove any remaining zinc.
-
Neutralization & Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is basic (~8-9). Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude this compound can be purified by silica gel chromatography if necessary.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound is best understood by viewing it as a versatile scaffold ready for elaboration. The bromine atom at the C5 position is the key to unlocking a diverse library of analogues.
Scaffold Elaboration via Cross-Coupling
Medicinal chemists use palladium-catalyzed cross-coupling reactions to append new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. This allows for the systematic modification of the molecule to optimize its interaction with a biological target.
Caption: Use of this compound as a scaffold for diversification.
Therapeutic Potential
The indole and indoline motifs are core components of numerous biologically active compounds.[8] By leveraging the synthetic accessibility of the this compound scaffold, researchers can design and synthesize novel inhibitors, receptor antagonists, or agonists. For example, substituted indoles are investigated as inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in diseases such as Alzheimer's and diabetes.[9] The ability to rapidly generate analogues from this starting material accelerates the hit-to-lead optimization process in drug discovery campaigns.
Safety, Handling, and Disposal
As with any laboratory chemical, this compound and its precursors must be handled with appropriate care. A full Safety Data Sheet (SDS) should be consulted before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.
References
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. 1368323-85-6|this compound|BLD Pharm [bldpharm.com]
- 5. 6-Bromo-5-fluoroindole 97 259860-08-7 [sigmaaldrich.com]
- 6. 2748263-29-6 5-Bromo-3-ethyl-6-fluoro-1-methyl-1H-indole AKSci 9301FW [aksci.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Bromo-6-fluoroindoline
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-6-fluoroindoline, a key heterocyclic building block for pharmaceutical and agrochemical research. The synthesis leverages a modified Leimgruber-Batcho approach, starting from a commercially available substituted nitrotoluene, followed by a selective reduction of the resulting indole to the desired indoline. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a reliable and reproducible synthesis.
Introduction: The Significance of Substituted Indolines
Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of halogens, such as bromine and fluorine, on the indoline ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potential treatments for cancer and neurological disorders.[1] Its unique electronic and steric properties make it an attractive starting point for developing selective and potent drug candidates.[1][2] This document outlines a reliable synthetic route to access this valuable compound.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished via a robust three-step sequence. The chosen strategy is an adaptation of the well-established Leimgruber-Batcho indole synthesis, which is renowned for its efficiency and tolerance of various functional groups.[3][4]
The pathway proceeds as follows:
-
Enamine Formation: The synthesis begins with the condensation of 4-Bromo-5-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.
-
Reductive Cyclization: The enamine undergoes reductive cyclization, typically using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, to construct the 5-Bromo-6-fluoroindole ring.
-
Indole to Indoline Reduction: The final step involves the selective reduction of the indole double bond to yield the target this compound, using sodium cyanoborohydride in an acidic medium.[5]
This multi-step process is visualized in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion |
| 4-Bromo-5-fluoro-2-nitrotoluene | 1391031-01-9 | Sigma-Aldrich, TCI |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | Sigma-Aldrich |
| Pyrrolidine | 123-75-1 | Acros Organics |
| Palladium on Carbon (10 wt. % Pd) | 7440-05-3 | Strem Chemicals |
| Hydrogen (H₂) Gas | 1333-74-0 | High-purity grade |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | Sigma-Aldrich |
| Glacial Acetic Acid (AcOH) | 64-19-7 | Fisher Scientific |
| Methanol (MeOH), Anhydrous | 67-56-1 | J.T. Baker |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | EMD Millipore |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | LabChem |
| Brine (Saturated NaCl solution) | 7647-14-5 | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich |
Step 1: Synthesis of (E)-1-(4-Bromo-5-fluoro-2-nitrophenyl)-N,N-dimethylprop-1-en-2-amine (Enamine Intermediate)
-
Mechanistic Rationale: This step follows the Leimgruber-Batcho methodology, where DMF-DMA acts as a one-carbon electrophile and dehydrating agent, reacting with the acidic methyl group of the o-nitrotoluene derivative to form a stable enamine. Pyrrolidine serves as a basic catalyst to facilitate the initial deprotonation.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-5-fluoro-2-nitrotoluene (5.0 g, 21.2 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.6 g, 106 mmol, 5.0 eq) and pyrrolidine (1.5 g, 21.2 mmol, 1.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Remove the excess DMF-DMA and pyrrolidine under reduced pressure (vacuum distillation).
-
The resulting crude dark oil (the enamine intermediate) is typically of sufficient purity to be carried forward to the next step without further purification.
Step 2: Synthesis of 5-Bromo-6-fluoroindole (Indole Intermediate)
-
Mechanistic Rationale: This is a classic catalytic hydrogenation. The palladium catalyst facilitates the reduction of both the nitro group to an amine and the enamine double bond. The newly formed amine then undergoes spontaneous intramolecular cyclization, eliminating dimethylamine to form the aromatic indole ring.
Procedure:
-
Dissolve the crude enamine intermediate from Step 1 in anhydrous methanol (50 mL) in a hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Bromo-6-fluoroindole.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford pure 5-Bromo-6-fluoroindole as a solid.
Step 3: Synthesis of this compound (Final Product)
-
Mechanistic Rationale: Sodium cyanoborohydride is a mild reducing agent that, in the presence of acid, selectively reduces the electron-rich C2-C3 double bond of the indole ring without affecting the benzene ring or the halogen substituents.[5] The acid protonates the indole, making it more susceptible to hydride attack.
Procedure:
-
Dissolve 5-Bromo-6-fluoroindole (2.0 g, 9.26 mmol) in glacial acetic acid (40 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.45 g, 23.15 mmol, 2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion by TLC.
-
Slowly quench the reaction by pouring the mixture into a beaker of ice water (200 mL).
-
Neutralize the solution by carefully adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Summary
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Theoretical Yield |
| 4-Bromo-5-fluoro-2-nitrotoluene | C₇H₅BrFNO₂ | 234.02 | 1.0 | - |
| 5-Bromo-6-fluoroindole | C₈H₅BrFN | 214.04 | - | 4.54 g |
| This compound | C₈H₇BrFN | 216.05 | - | 2.00 g |
Note: Theoretical yields are calculated based on the starting material amounts listed in the protocol.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the positions of the protons and fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point: To assess the purity of the final solid product.
Conclusion
This application note details a reliable and scalable three-step synthesis for this compound. By employing a modified Leimgruber-Batcho synthesis followed by a selective reduction, this protocol provides a clear pathway for researchers to access this valuable building block for drug discovery and development programs.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Bromo-6-fluoroindoline Derivatives
Introduction: The Significance of Fluorinated Indolines in Modern Drug Discovery
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the indoline ring system can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. The 5-bromo-6-fluoroindoline core, in particular, is a valuable building block in medicinal chemistry, offering synthetic handles for further functionalization and opportunities to modulate biological activity. This document provides a comprehensive guide to the palladium-catalyzed synthesis of this compound derivatives, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established palladium-catalyzed methodologies, including the powerful intramolecular Heck reaction.
Strategic Overview: A Multi-Step Approach to this compound
The synthesis of this compound is most effectively approached through a multi-step sequence that leverages the versatility of palladium catalysis. The proposed synthetic strategy, outlined below, begins with a commercially available fluoroaniline and proceeds through a series of robust and well-precedented transformations. This approach offers a logical and efficient pathway to the target molecule, with each step amenable to optimization.
Caption: A high-level overview of the synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor: N-Allyl-4-bromo-2-chloro-5-fluoroaniline
The initial phase of the synthesis focuses on the construction of a key intermediate that is primed for the subsequent palladium-catalyzed cyclization.
Step 1: Regioselective Halogenation of 2-Fluoroaniline
The synthesis commences with the regioselective bromination and chlorination of a suitable fluoroaniline precursor. For this protocol, we will start with 2-fluoroaniline.
Protocol 1: Synthesis of 4-Bromo-2-chloro-5-fluoroaniline
-
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 1 hour.
-
Subsequently, add N-bromosuccinimide (1.05 eq) portion-wise and allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-chloro-5-fluoroaniline.
-
Step 2: N-Allylation of the Halogenated Aniline
The next step involves the introduction of the allyl group, which will serve as the olefinic partner in the intramolecular Heck reaction.
Protocol 2: Synthesis of N-Allyl-4-bromo-2-chloro-5-fluoroaniline
-
Materials:
-
4-Bromo-2-chloro-5-fluoroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-bromo-2-chloro-5-fluoroaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-allyl-4-bromo-2-chloro-5-fluoroaniline.
-
Part 2: The Core Transformation: Palladium-Catalyzed Intramolecular Heck Cyclization
This is the pivotal step where the indoline ring is forged through a palladium-catalyzed intramolecular C-C bond formation. The intramolecular Heck reaction is a powerful tool for constructing cyclic systems.[1][2]
Caption: Simplified catalytic cycle of the intramolecular Heck reaction.
Protocol 3: Synthesis of 2-Chloro-5-bromo-6-fluoroindoline
-
Materials:
-
N-Allyl-4-bromo-2-chloro-5-fluoroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine N-allyl-4-bromo-2-chloro-5-fluoroaniline (1.0 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (acetonitrile or DMF).
-
Add the base (triethylamine or sodium carbonate, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-chloro-5-bromo-6-fluoroindoline.
-
Part 3: The Final Step: Selective Dechlorination
The final transformation involves the selective removal of the chloro group in the presence of the bromo substituent. This can be achieved through catalytic hydrogenation, where aryl chlorides are generally less reactive than aryl bromides.[3]
Protocol 4: Synthesis of this compound
-
Materials:
-
2-Chloro-5-bromo-6-fluoroindoline
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Celite
-
-
Procedure:
-
To a solution of 2-chloro-5-bromo-6-fluoroindoline (1.0 eq) in methanol or ethanol, add 10% palladium on carbon (10 mol%).
-
Add ammonium formate (5.0 eq) as a hydrogen source.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Alternatively, the reaction can be carried out under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.
-
Data Presentation: Expected Characterization
The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques. The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the final product, based on analogous structures.
| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 3.5 - 4.5 | br s |
| H-2 | 3.0 - 3.2 | t |
| H-3 | 3.5 - 3.7 | t |
| H-4 | 6.8 - 7.0 | d |
| H-7 | 7.1 - 7.3 | d |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected Chemical Shift (δ, ppm) |
| C-2 | 47 - 49 |
| C-3 | 30 - 32 |
| C-3a | 125 - 127 |
| C-4 | 110 - 112 |
| C-5 | 112 - 114 |
| C-6 | 150 - 155 (d, JC-F ≈ 240 Hz) |
| C-7 | 115 - 117 |
| C-7a | 148 - 150 |
Troubleshooting and Scientific Insights
-
Intramolecular Heck Cyclization: The success of the Heck reaction is highly dependent on the catalyst system. If the reaction is sluggish or gives low yields, screening different palladium sources (e.g., Pd₂(dba)₃), phosphine ligands (e.g., XPhos, SPhos), and bases (e.g., Cs₂CO₃, K₃PO₄) is recommended. The choice of solvent can also be critical, with polar aprotic solvents like DMF, DMAc, or NMP often being effective.
-
Selective Dechlorination: The selective reduction of the aryl chloride in the presence of the aryl bromide is a key challenge. Over-reduction leading to the loss of the bromine atom can occur. Careful monitoring of the reaction progress is crucial. If over-reduction is observed, using a less active catalyst or milder reaction conditions (e.g., lower temperature, shorter reaction time) should be considered.
Conclusion
The palladium-catalyzed synthesis of this compound derivatives presented in these application notes provides a robust and adaptable framework for accessing this valuable chemical entity. By leveraging the power of the intramolecular Heck reaction, researchers can efficiently construct the core indoline scaffold. The subsequent selective dehalogenation offers a clean and effective route to the final product. This detailed guide, complete with step-by-step protocols and expert insights, is designed to empower researchers in their efforts to synthesize novel fluorinated indolines for applications in drug discovery and development.
References
Application Notes & Protocols: The Strategic Application of 5-Bromo-6-fluoroindoline in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of the Indoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The indoline nucleus is a quintessential example of such a scaffold, forming the core of numerous approved pharmaceutical agents and clinical candidates.[1] The strategic derivatization of this core allows for the fine-tuning of pharmacological properties. 5-Bromo-6-fluoroindoline emerges as a particularly valuable building block, engineered for versatility and potency in drug design.
This guide provides an in-depth analysis of this compound, focusing on its strategic value, synthetic utility, and application in the generation of novel therapeutic agents. The unique combination of its structural features offers a powerful platform for researchers in drug discovery:
-
The Indoline Core: A rigid, bicyclic structure that provides a robust anchor for orienting functional groups within a protein's binding site.
-
C6-Fluorine Substitution: The incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance metabolic stability, improve lipophilicity, and increase binding affinity through favorable electrostatic or hydrogen bonding interactions.[2]
-
C5-Bromine Handle: The bromine atom serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling extensive exploration of structure-activity relationships (SAR).[3]
These features make this compound an ideal starting point for developing targeted therapies, particularly in oncology and inflammatory diseases.[3][4][5]
PART 1: Core Applications in Drug Design
A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, especially in oncology, and their dysregulation is a hallmark of many diseases.[6][7] The indolin-2-one substructure, readily accessible from indoline, is a cornerstone of many successful kinase inhibitors.[8] The C5 and C6 positions of the indoline ring are critical for establishing interactions within the highly conserved ATP-binding site.[8]
The this compound scaffold is pre-optimized for this role:
-
Exploring Hydrophobic Pockets: The bromine at the C5 position enables the use of Suzuki, Stille, or Buchwald-Hartwig couplings to append various aromatic rings.[3] This strategy is crucial for probing the hydrophobic "back pocket" of the kinase active site, which is a key determinant of inhibitor selectivity.
-
Enhancing Binding Affinity: The C6-fluoro group can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, leading to stronger and more specific interactions with amino acid residues in the hinge region of the kinase.
A Building Block for Anti-Inflammatory and Neurological Agents
Beyond oncology, indoline derivatives are actively being investigated for the treatment of inflammatory conditions and neurological disorders.[3][4] For instance, indoline-based compounds have been successfully developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key targets in inflammatory pathways.[9] The ability to functionalize the this compound core at both the nitrogen and the C5 position allows for the creation of libraries of compounds to screen for activity against a wide range of G-protein coupled receptors (GPCRs) and enzymes implicated in these diseases.
PART 2: Key Synthetic Transformations and Protocols
The true value of this compound lies in its synthetic tractability. The following protocols describe fundamental transformations that enable the rapid generation of diverse compound libraries.
General Workflow for Library Synthesis
The strategic functionalization of this compound typically follows a logical sequence to maximize molecular diversity. The workflow allows for late-stage diversification, a highly desirable feature in medicinal chemistry programs.
Caption: Synthetic workflow for diversifying this compound.
Protocol 1: N-Acylation of this compound
This protocol describes a standard procedure for acylating the indoline nitrogen, a common first step to introduce a key pharmacophoric element or to modulate the compound's physicochemical properties.
Objective: To introduce an acetyl group onto the nitrogen of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, and nitrogen atmosphere setup.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the cooled solution. The reaction is exothermic, and slow addition maintains temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product. Characterize by ¹H NMR and LC-MS.
Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol leverages the C5-bromo group for a palladium-catalyzed Suzuki-Miyaura reaction, a robust and versatile method for forming C-C bonds and introducing aryl or heteroaryl moieties.
Objective: To couple a phenyl group at the C5 position of N-protected this compound.
Materials:
-
N-protected-5-Bromo-6-fluoroindoline (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard glassware for reflux under nitrogen.
Step-by-Step Methodology:
-
Reagent Preparation: In a flask suitable for reflux, combine the N-protected-5-Bromo-6-fluoroindoline (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio). Degassing the solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired C5-arylated compound.
Data Presentation: Suzuki Coupling Reaction Parameters
The following table illustrates representative conditions and potential outcomes for the Suzuki coupling, showcasing the versatility of the scaffold.
| Entry | Aryl Boronic Acid | Pd Catalyst | Base | Solvent System | Expected Yield Range |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90% |
| 2 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 60-80% |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 70-85% |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-95% |
PART 3: Application in Target-Oriented Design
Hypothetical Kinase Inhibitor Binding Mode
The diagram below illustrates a hypothetical binding mode of a 5-aryl-6-fluoroindolin-2-one derivative within a generic kinase ATP-binding site. This visualization demonstrates the rationale behind the scaffold's design.
Caption: Hypothetical binding of an indolinone inhibitor in a kinase active site.
Illustrative Structure-Activity Relationship (SAR) Data
This table presents hypothetical SAR data for a series of inhibitors based on the this compound scaffold, demonstrating how systematic modifications can impact biological activity. The target is a hypothetical tyrosine kinase.
| Compound ID | N1-Substituent | C5-Substituent | Kinase IC₅₀ (nM) | Rationale |
| 1a | -H | -Br (Starting Material) | >10,000 | Inactive precursor |
| 1b | -H | -Phenyl | 520 | Baseline activity from hydrophobic interaction |
| 1c | -CH₃ | -Phenyl | 850 | N-methylation may cause minor steric clash |
| 1d | -H | -4-Pyridyl | 150 | H-bond acceptor interacts with solvent or side chain |
| 1e | -H | -4-Aminophenyl | 25 | Amino group forms a key H-bond with a glutamate residue |
| 1f | -H | -3-Thienyl | 310 | Bioisosteric replacement for phenyl, maintains activity |
This illustrative SAR table underscores the power of this compound as a scaffold. The C5-bromo position is clearly a critical vector for potency enhancement, allowing chemists to install functional groups that can form highly specific and potent interactions within the target's active site.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. The combination of a privileged indoline core, a metabolically stabilizing fluorine atom, and a synthetically versatile bromine handle provides an efficient and powerful platform for generating novel drug candidates. Its demonstrated utility in the synthesis of kinase inhibitors and other therapeutic agents makes it an indispensable tool for researchers and scientists aiming to accelerate the development of next-generation medicines.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromo-6-fluoroindoline in Cancer Research: A Guide for Drug Discovery Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 5-Bromo-6-fluoroindoline has emerged as a critical building block in the synthesis of novel small molecules with potential applications in oncology.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the design and evaluation of new anticancer agents. While not an active therapeutic agent in itself, its unique electronic and structural properties make it an invaluable starting point for creating potent and selective drug candidates.
The Strategic Importance of this compound in Medicinal Chemistry
The utility of this compound as a synthetic intermediate stems from the distinct properties conferred by its halogen substituents. The bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the facile introduction of diverse chemical moieties to explore the chemical space around the indoline core and optimize biological activity.[2]
The fluorine atom at the 6-position significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons and modulate the metabolic stability of the compound by blocking potential sites of oxidation.[3] This strategic placement of fluorine is a common tactic in drug design to enhance pharmacokinetic profiles.[3]
Derivatives of bromo- and fluoro-indoles have demonstrated a range of anticancer activities. For instance, 5-brominated indole derivatives have shown antiproliferative effects, with some compounds inducing tumor regression in preclinical models.[4] Furthermore, various fluoroindole derivatives have been investigated as potent inhibitors of specific cancer-related signaling pathways.[3]
Conceptual Workflow for Developing Anticancer Agents from this compound
The journey from this compound to a potential clinical candidate involves a multi-step process of synthesis, in vitro screening, and in vivo validation. The following diagram illustrates a typical workflow:
Caption: Experimental workflow for developing anticancer agents.
Protocols for Evaluating Novel Derivatives of this compound
Once a library of new compounds has been synthesized from this compound, a systematic evaluation of their anticancer potential is necessary. The following protocols provide a robust framework for these initial studies.
Cell Viability and Cytotoxicity Assays
The initial step in screening new compounds is to determine their effect on the growth and survival of cancer cells.[5] Assays such as the MTT or CellTiter-Glo assay are commonly used for this purpose.[6]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized indoline derivatives in cell culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines representing different tumor types. |
| Compound Concentration | A range of concentrations to determine a dose-response curve. |
| Incubation Time | Typically 48 to 72 hours to observe significant effects on proliferation. |
| Controls | Vehicle control (e.g., DMSO), untreated control, and a positive control (known cytotoxic drug). |
Elucidating the Mechanism of Action: Western Blotting
For compounds that show significant cytotoxic activity, the next step is to investigate their mechanism of action. Western blotting is a powerful technique to assess changes in the expression levels of key proteins involved in cell cycle regulation, apoptosis, and specific signaling pathways.
Protocol: Western Blotting for Apoptosis and Cell Cycle Markers
-
Cell Treatment and Lysis: Treat cancer cells with the indoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Caption: Western blotting workflow.
In Vivo Efficacy Studies
Promising candidates from in vitro assays should be further evaluated in animal models of cancer to assess their in vivo efficacy and toxicity.[7] Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used for this purpose.[7]
Protocol: Xenograft Tumor Model in Mice
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the indoline derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its unique chemical properties enable the creation of diverse libraries of compounds for screening. By following a systematic approach of chemical synthesis, in vitro evaluation, and in vivo validation, researchers can leverage the potential of this important chemical intermediate to discover and develop the next generation of cancer therapeutics. The protocols outlined in this guide provide a solid foundation for initiating such a drug discovery program.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening [ouci.dntb.gov.ua]
- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimetallic Iron–Palladium Catalyst System as a Lewis-Acid for the Synthesis of Novel Pharmacophores Based Indole Scaffold as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Development of Serotonin Receptor Antagonists from 5-Bromo-6-fluoroindoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the rationale, design, and experimental protocols for the development of novel serotonin (5-HT) receptor antagonists, utilizing 5-Bromo-6-fluoroindoline as a versatile starting scaffold. The strategic incorporation of bromine and fluorine atoms at the 5 and 6 positions of the indoline core offers unique opportunities to modulate the physicochemical and pharmacological properties of the resulting compounds, including their binding affinity, selectivity, and metabolic stability. This document provides a detailed synthetic pathway, protocols for in vitro pharmacological evaluation, and insights into the structure-activity relationships (SAR) that govern the interaction of these novel indoline derivatives with various serotonin receptor subtypes.
Introduction: The Rationale for this compound in Serotonin Receptor Antagonist Design
Serotonin receptors are a ubiquitously expressed family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a vast array of physiological and pathophysiological processes.[1] Consequently, they are critical targets for therapeutic intervention in a multitude of disorders, including depression, anxiety, psychosis, and chemotherapy-induced nausea and vomiting.[2][3] The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of many clinically successful serotonin receptor modulators.[4]
The selection of this compound as a starting material is predicated on the profound influence of halogen substituents on the pharmacological profile of drug candidates. The presence of a bromine atom at the 5-position and a fluorine atom at the 6-position can:
-
Enhance Binding Affinity: Halogen atoms can participate in favorable interactions, such as halogen bonding, within the receptor's binding pocket, potentially increasing ligand affinity.[5]
-
Modulate Selectivity: The electronic and steric properties of the halogens can influence the orientation of the molecule within the binding sites of different receptor subtypes, thereby enhancing selectivity.
-
Improve Pharmacokinetic Properties: Fluorine substitution is a well-established strategy to block metabolic hydroxylation, thereby increasing metabolic stability and bioavailability.[6]
This guide will focus on the synthesis of novel tryptamine and N-alkylated indoline derivatives from this compound and their subsequent characterization as serotonin receptor antagonists.
Synthetic Strategy: From this compound to Novel Ligands
The proposed synthetic strategy involves two primary pathways originating from this compound: (A) N-alkylation to generate a library of N-substituted indolines, and (B) conversion to a tryptamine intermediate followed by further derivatization.
Figure 1: Proposed synthetic pathways for the generation of serotonin receptor antagonist libraries from this compound.
Protocol: N-Alkylation of this compound (Pathway A)
This protocol describes a general procedure for the N-alkylation of this compound. The choice of alkylating agent (R-X) and base will depend on the desired substituent and its reactivity.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.[7] Alternatively, for less reactive alkyl halides, a weaker base like potassium carbonate (3.0 eq) can be used, and the reaction may require heating.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol: Synthesis of 5-Bromo-6-fluorotryptamine Derivatives (Pathway B)
This pathway involves the initial oxidation of the indoline to the corresponding indole, followed by the introduction of the ethylamine side chain at the C3 position.
Step 1: Oxidation to 5-Bromo-6-fluoroindole
-
This can be achieved using various oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The specific conditions will need to be optimized.
Step 2: Synthesis of 5-Bromo-6-fluorotryptamine
-
A common method for the synthesis of tryptamines from indoles is the Speeter-Anthony synthesis.[8] This involves a Mannich reaction to form the gramine intermediate, followed by displacement with cyanide and subsequent reduction.
Materials:
-
5-Bromo-6-fluoroindole
-
Formaldehyde (aqueous solution)
-
Dimethylamine (aqueous solution)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous diethyl ether or THF
Procedure (Generalized):
-
Gramine Formation: React 5-Bromo-6-fluoroindole with formaldehyde and dimethylamine to yield 3-((dimethylamino)methyl)-5-bromo-6-fluoro-1H-indole.
-
Cyanide Displacement: Treat the gramine intermediate with NaCN or KCN to form the corresponding indole-3-acetonitrile.
-
Reduction: Reduce the nitrile group using a strong reducing agent like LiAlH₄ in an anhydrous solvent to yield 5-Bromo-6-fluorotryptamine.
-
Purification: The final product will require purification, typically by column chromatography or crystallization.
Step 3: Derivatization of 5-Bromo-6-fluorotryptamine
The primary amine of the tryptamine can be further functionalized through various reactions, including:
-
Amide bond formation: Coupling with carboxylic acids using standard coupling reagents (e.g., EDC, HOBt).
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Urea/thiourea formation: Reaction with isocyanates or isothiocyanates.
Pharmacological Evaluation: Protocols for In Vitro Assays
The synthesized compounds will be screened against a panel of serotonin receptors to determine their affinity and functional activity (antagonism).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[2]
Principle:
These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be converted to the inhibition constant (Ki).[9]
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).[10]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Cell membrane preparation
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [³H]GR65630 for 5-HT₃) at a concentration near its Kd value.
-
Increasing concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Table 1: Recommended Radioligands for Serotonin Receptor Subtypes
| Receptor Subtype | Radioligand | Reference |
| 5-HT₁A | [³H]8-OH-DPAT | [12] |
| 5-HT₂A | [³H]Ketanserin | [2] |
| 5-HT₂C | [³H]Mesulergine | [13] |
| 5-HT₃ | [³H]GR65630 | [14] |
| 5-HT₄ | [³H]GR113808 | [15] |
| 5-HT₆ | [³H]LSD | [16] |
| 5-HT₇ | [³H]5-CT | [17] |
Functional Assays for Antagonist Activity
Functional assays are essential to determine whether a high-affinity ligand acts as an agonist, antagonist, or inverse agonist.
Principle:
These assays measure the ability of a test compound to inhibit the intracellular signaling cascade initiated by a known agonist of the receptor.
Protocol for Gq-Coupled Receptors (e.g., 5-HT₂A, 5-HT₂C): Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the receptor of interest in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of the test compound and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the agonist response against the concentration of the test compound to determine the IC₅₀ for antagonism.
Protocol for Gs-Coupled Receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) and Gi-Coupled Receptors (e.g., 5-HT₁A): cAMP Assay
-
Cell Culture and Treatment: Plate cells expressing the receptor of interest and treat with increasing concentrations of the test compound.
-
Agonist Stimulation:
-
For Gs-coupled receptors, stimulate with a known agonist (e.g., serotonin).
-
For Gi-coupled receptors, stimulate with forskolin to induce cAMP production, then add the agonist (e.g., 8-OH-DPAT for 5-HT₁A) to measure the inhibition of cAMP production.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC₅₀ of the antagonist for the inhibition of the agonist-induced change in cAMP levels.
Figure 2: Workflow for the in vitro pharmacological evaluation of novel this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the this compound scaffold will allow for the elucidation of key SAR trends.
-
N-Alkylation: The nature of the substituent on the indoline nitrogen is expected to significantly impact both affinity and selectivity. Bulky, lipophilic groups may favor binding to certain receptor subtypes.
-
Tryptamine Side Chain: Modifications to the tryptamine side chain, such as the introduction of amides or ureas, can modulate hydrogen bonding interactions and overall polarity, influencing both pharmacokinetic and pharmacodynamic properties.
-
Role of Halogens: The 5-bromo and 6-fluoro substituents are anticipated to play a crucial role. The bromine may engage in halogen bonding, while the fluorine can enhance metabolic stability and alter the electronic properties of the aromatic ring, thereby influencing receptor interactions.[5][6]
Conclusion
This compound represents a promising and versatile starting point for the development of novel serotonin receptor antagonists. The synthetic pathways and pharmacological evaluation protocols outlined in this guide provide a robust framework for the discovery and characterization of new chemical entities with therapeutic potential. The insights gained from the systematic exploration of the SAR of these compounds will be invaluable for the rational design of next-generation serotonin receptor modulators with improved efficacy and safety profiles.
References
- 1. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclopropyl-tryptamine analogues: synthesis and biological evaluation as 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological activity, and molecular modeling of selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
HPLC and LC-MS analytical methods for 5-Bromo-6-fluoroindoline.
An Application Guide
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Bromo-6-fluoroindoline using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). We address the specific analytical challenges posed by the analyte's physicochemical properties and present optimized methods to achieve robust, sensitive, and reliable results. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors. The methodologies are grounded in established chromatographic principles and adhere to international validation standards.
Introduction and Analytical Strategy
This compound is a halogenated heterocyclic compound of interest in pharmaceutical research and development. Its structure, featuring both bromine and fluorine atoms on an indoline core, presents unique characteristics that must be considered for analytical method development. Accurate and precise quantification is critical for pharmacokinetic studies, impurity profiling, and quality control of active pharmaceutical ingredients (APIs) and their intermediates.
The presence of the polar indoline nitrogen and the hydrophobic halogenated benzene ring gives the molecule a moderate polarity. This characteristic makes chromatographic separation challenging, as standard reversed-phase C18 columns may provide insufficient retention.[1][2] Therefore, this guide will focus on a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is specifically designed for enhanced retention of polar and hydrophilic compounds.[3][4] HILIC offers an orthogonal separation mechanism to reversed-phase chromatography and often provides superior peak shape and sensitivity for this class of analytes.[5][6]
For mass spectrometric detection, the presence of a bromine atom provides a powerful confirmatory tool due to its distinct isotopic signature (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[7] This natural isotopic pattern allows for unambiguous identification of the analyte and any bromine-containing metabolites or degradants. Electrospray Ionization (ESI) is the preferred ionization technique due to its suitability for polar molecules.[8][9]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value / Description | Source | Significance for Method Development |
| Molecular Formula | C₈H₇BrFN | [10] | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 216.05 g/mol | [10] | Used for preparing standard solutions and for mass spectrometer settings. |
| CAS Number | 1368323-85-6 | [10][11] | Unique identifier for the compound. |
| Predicted Solubility | Limited solubility in water; soluble in organic solvents such as DMSO, ethanol, and methanol. | [12] | Guides the selection of sample diluents and mobile phase composition. Acetonitrile is a suitable solvent for injection. |
| Polarity | Moderately polar. The indoline ring contains a secondary amine, while the halogen substituents increase hydrophobicity. | N/A | This dual nature makes HILIC an ideal choice for achieving adequate chromatographic retention and separation.[3][13] |
| UV Absorbance | The aromatic indoline structure acts as a chromophore. | N/A | Enables sensitive detection using a UV detector, typically in the range of 210-280 nm. |
| Isotopic Profile | Contains one bromine atom, resulting in a characteristic M and M+2 isotopic pattern with a ~1:1 intensity ratio. | [7] | Provides high confidence in peak identification in mass spectrometry. |
HPLC-UV Method Protocol
This method is designed for routine quantification and purity analysis where mass spectrometric identification is not required. The HILIC approach ensures robust retention of the analyte.
Principle of HILIC Separation
HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile.[4] Retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer immobilized on the surface of the stationary phase.[4][5] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[3]
Experimental Protocol
a) Reagents and Materials
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade
-
Ammonium Acetate (NH₄OAc): LC-MS grade or equivalent
-
This compound Reference Standard: Purity ≥98%
-
HPLC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm; or equivalent)
b) Preparation of Solutions
-
Mobile Phase A (10 mM NH₄OAc in 95:5 ACN:Water): Dissolve 77.08 mg of ammonium acetate in 50 mL of water. Add 950 mL of acetonitrile. Mix thoroughly and sonicate for 10 minutes to degas.
-
Mobile Phase B (10 mM NH₄OAc in 50:50 ACN:Water): Dissolve 77.08 mg of ammonium acetate in 500 mL of water. Add 500 mL of acetonitrile. Mix thoroughly and sonicate for 10 minutes to degas.
-
Sample Diluent (90:10 ACN:Water): Mix 90 mL of acetonitrile with 10 mL of DI water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.
c) HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC/UHPLC or HPLC system | Capable of handling high pressures and delivering precise gradients. |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm | Provides excellent retention and peak shape for polar analytes. |
| Column Temperature | 35 °C | Ensures reproducible retention times and improves peak symmetry. |
| Mobile Phase | A: 10 mM NH₄OAc in 95:5 ACN:H₂OB: 10 mM NH₄OAc in 50:50 ACN:H₂O | Ammonium acetate is a volatile buffer compatible with MS and provides good peak shape. |
| Gradient Program | 0-1.0 min: 0% B1.0-5.0 min: 0% to 50% B5.0-6.0 min: 50% B6.1-7.0 min: 0% B7.0-9.0 min: 0% B (Equilibration) | A gradient elution ensures the separation of potential impurities and provides a sharp peak for the main analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Small volume to minimize peak distortion. |
| UV Detector | Photodiode Array (PDA) or UV/Vis Detector | |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; optimize by scanning the analyte's UV spectrum. |
Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of unknown samples using the linear regression equation.
-
System Suitability: Before analysis, perform at least five replicate injections of a mid-level standard. The system is deemed ready if the following criteria are met:
-
Peak Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
LC-MS Method Protocol
This method is ideal for applications requiring high sensitivity and absolute confirmation of analyte identity, such as bioanalytical studies or trace impurity analysis.
Principle of LC-MS Detection
The HPLC system is coupled to a mass spectrometer. The analyte is separated chromatographically and then ionized, typically using ESI.[8] For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. In SRM, the first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion, which is then detected. This process is highly specific and significantly reduces chemical noise, leading to excellent sensitivity.
Experimental Protocol
a) Reagents and Materials
-
Use LC-MS grade reagents as specified in Section 3.2.a.
-
Formic Acid (FA): LC-MS grade.
b) Preparation of Solutions
-
Mobile Phase A (0.1% FA in 95:5 ACN:Water): To 950 mL of ACN and 50 mL of water, add 1 mL of formic acid.
-
Mobile Phase B (0.1% FA in 50:50 ACN:Water): To 500 mL of ACN and 500 mL of water, add 1 mL of formic acid. Note: Formic acid is used to promote protonation ([M+H]⁺) in positive ion ESI mode.
-
Prepare Sample Diluent and Standard Solutions as described in Section 3.2.b.
c) LC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| LC Conditions | Same as HPLC-UV method (Section 3.2.c) |
| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution MS (Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 400 °C |
| Scan Mode (Qualitative) | Full Scan (m/z 100-400) |
| Precursor Ion [M+H]⁺ | m/z 216.0 / 218.0 |
| SRM Mode (Quantitative) | |
| Transition 1 (Quantifier) | 216.0 → [Fragment 1] |
| Transition 2 (Qualifier) | 218.0 → [Fragment 2] |
| Note: Instrument parameters (voltages, temperatures, gas flows) and fragment ions for SRM must be optimized empirically on the specific instrument used. |
Data Analysis
-
Qualitative Analysis: In full scan mode, confirm the presence of this compound by identifying the characteristic isotopic doublet at m/z 216.0 and 218.0 with a ~1:1 intensity ratio.
-
Quantitative Analysis: Use the designated quantifier SRM transition to generate a calibration curve and calculate sample concentrations. The qualifier transition is used to confirm identity by ensuring the ion ratio (Qualifier Peak Area / Quantifier Peak Area) is consistent across all samples and standards.
Method Validation Protocol
All analytical methods must be validated to ensure they are suitable for their intended purpose.[14] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix, matrix spiked with analyte at LLOQ, and matrix spiked with potential interferences. | No significant interfering peaks at the retention time of the analyte. Response in blank should be <20% of LLOQ.[16] |
| Linearity & Range | Analyze at least 5 concentration levels in triplicate, spanning 80-120% of the expected sample concentration. | Correlation coefficient (r²) ≥ 0.995.[16] |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (n=5 for each). Calculate % recovery. | Mean recovery should be within 85-115% (or 80-120% for bioanalysis at LLOQ).[16][17] |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze QC samples (n=5) in a single run. Intermediate Precision: Repeat analysis on different days with different analysts/instruments. | %RSD ≤ 15% (≤ 20% at LLOQ).[17][18] |
| Limit of Quantitation (LOQ) | The lowest standard on the calibration curve that meets accuracy and precision criteria. | Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | Determined based on a Signal-to-Noise ratio of 3. | S/N ≥ 3. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., column temp ±2°C, mobile phase pH ±0.1, flow rate ±5%). | System suitability parameters should remain within acceptable limits. |
Workflow Visualization
The following diagrams illustrate the key workflows described in this application note.
Caption: Overall analytical workflow from preparation to reporting.
Caption: LC-MS/MS quantitative workflow using SRM mode.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biocompare.com [biocompare.com]
- 7. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. This compound [myskinrecipes.com]
- 11. This compound | 1368323-85-6 [amp.chemicalbook.com]
- 12. Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9 [smolecule.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Regioselective Bromination of 6-Fluoroindoline Using N-Bromosuccinimide: A Detailed Experimental Protocol and Mechanistic Overview
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Brominated indoline scaffolds are pivotal intermediates in the synthesis of pharmacologically active molecules and complex natural products. This application note provides a comprehensive, field-tested protocol for the efficient and regioselective bromination of 6-fluoroindoline. We detail a step-by-step procedure utilizing N-Bromosuccinimide (NBS) as a mild and effective brominating agent. The guide delves into the mechanistic rationale behind the reaction's regioselectivity, discusses critical process parameters, and offers practical advice for troubleshooting and purification. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing brominated 6-fluoroindoline derivatives.
Mechanistic Insight: Directing Effects and Regioselectivity
The bromination of 6-fluoroindoline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—the specific position on the aromatic ring where the bromine atom is introduced—is governed by the cumulative electronic effects of the substituents already present: the secondary amine of the indoline ring and the fluorine atom at the C6 position.
-
The Amino Group (N1): The nitrogen atom's lone pair of electrons is strongly activating and participates in resonance with the benzene ring. This significantly increases the electron density at the positions ortho (C7) and para (C5) to the nitrogen, making them highly susceptible to electrophilic attack.
-
The Fluorine Atom (C6): As a halogen, fluorine is an electronegative atom that deactivates the ring towards electrophilic attack through an inductive effect (-I). However, like other halogens, it possesses lone pairs that can be donated through resonance (+M effect), making it an ortho-, para-director.
Combined Effect: The powerful activating and directing effect of the amino group dominates the weaker, deactivating effect of the fluorine atom. Consequently, the incoming electrophile (Br+) will be directed primarily to the positions activated by the nitrogen, namely C5 and C7. Of these two positions, the C7 position is generally favored due to a combination of electronic and steric factors, leading to 7-bromo-6-fluoroindoline as the major product. The C5 position is sterically more hindered by the adjacent fluorine atom.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation over elemental bromine (Br₂) for several key reasons.[1][2] NBS is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. It provides a slow, controlled concentration of Br+, which minimizes the formation of polybrominated byproducts and enhances regioselectivity.[3]
Experimental Protocol
This protocol details the synthesis of 7-bromo-6-fluoroindoline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Fluoroindoline | ≥98% | Sigma-Aldrich, etc. | |
| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich, etc. | Recrystallize from water if purity is questionable. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Acros Organics, etc. | Use a dry solvent for optimal results. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | For extraction. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Aqueous solution for quenching. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Aqueous solution for washing. | |
| Brine | ACS Grade | Saturated NaCl solution for washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | For drying the organic phase. | |
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Hexanes / Ethyl Acetate | HPLC Grade | For chromatography mobile phase. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate with cooling capabilities (ice bath)
-
Dropping funnel or powder funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoroindoline (1.0 g, 7.29 mmol).
-
Dissolve the starting material in 20 mL of anhydrous acetonitrile.
-
Place the flask in an ice-water bath and stir the solution under an inert atmosphere (N₂ or Ar) for 10 minutes, allowing it to cool to 0 °C.
-
-
Reagent Addition:
-
In a separate container, weigh out N-Bromosuccinimide (NBS) (1.30 g, 7.30 mmol, 1.0 equiv).
-
Add the NBS to the cooled reaction mixture portion-wise over 15-20 minutes. Adding it slowly helps control the reaction exotherm and improves selectivity.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
Use a 4:1 Hexanes:Ethyl Acetate solvent system for TLC. The product spot should appear at a higher Rf value than the starting material.
-
The reaction is typically complete within 1-2 hours.
-
-
Work-up and Quenching:
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted NBS.
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Add 50 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer two more times with 25 mL of DCM.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification
-
The crude product should be purified by flash column chromatography on silica gel.
-
Mobile Phase: A gradient of 5% to 20% Ethyl Acetate in Hexanes is typically effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield 7-bromo-6-fluoroindoline as a pale yellow solid or oil.
-
Expected Yield: 75-85%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Melting Point: For solid products.
Pro-Tips & Troubleshooting
-
Over-bromination: If dibrominated products are observed, it indicates the reaction was too vigorous. Ensure the temperature is strictly maintained at 0 °C and add the NBS more slowly. Using slightly less than 1.0 equivalent of NBS can also mitigate this.
-
Low Yield: Poor yields can result from wet reagents or solvents. Ensure anhydrous conditions are maintained. Incomplete reaction can be addressed by allowing the mixture to stir for a longer duration at 0 °C.
-
Purification Issues: If the product and starting material are difficult to separate on the column, try a different solvent system (e.g., Toluene/Ethyl Acetate) or use a shallower gradient.
-
NBS Purity: Old or discolored NBS may contain free bromine and succinimide. For best results, use freshly opened NBS or recrystallize it from hot water before use.
Workflow Visualization
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for the bromination of 6-fluoroindoline.
Safety Precautions
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
6-Fluoroindoline: May be harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Dichloromethane and acetonitrile are volatile and toxic. Handle them exclusively in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.
References
Protocol for synthesizing novel compounds from 5-Bromo-6-fluoroindoline
An in-depth guide to the synthesis of novel chemical entities is presented, starting from the versatile building block 5-Bromo-6-fluoroindoline. This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale for creating diverse molecular libraries through modern synthetic methodologies.
Introduction: The Strategic Value of this compound
The indoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1][2] Its three-dimensional, saturated heterocyclic structure offers distinct advantages in drug design over flat, aromatic systems. The specific starting material, this compound, is of particular strategic importance for several reasons:
-
The Indoline Nucleus : The benzene ring of the indoline can engage in hydrophobic interactions with protein residues, while the nitrogen atom acts as both a hydrogen bond donor and acceptor, facilitating strong target binding.[1]
-
The Bromine Handle : The bromine atom at the C5 position is an ideal functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide range of substituents to explore the chemical space around the core.[3]
-
The Fluorine Modulator : The fluorine atom at the C6 position can significantly enhance the pharmacological profile of a molecule. Its high electronegativity can modulate the acidity of the N-H bond, improve metabolic stability, and increase binding affinity and membrane permeability, which are all desirable traits in drug candidates.[4][5]
This guide focuses on three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to functionalize the C5 position, as well as methods for N-functionalization of the indoline nitrogen.
Core Synthetic Strategies & Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis.[6] They generally proceed through a common catalytic cycle, providing a reliable platform for constructing C-C and C-N bonds.
Caption: Key synthetic pathways for derivatizing this compound.
The general mechanism for these reactions involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The group to be coupled (from the organoboron, organocopper, or amine partner) is transferred to the palladium center.
-
Reductive Elimination : The two organic fragments are coupled together, forming the new bond and regenerating the Pd(0) catalyst to continue the cycle.[7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8] It is widely used due to its mild conditions and tolerance of diverse functional groups.[6] This protocol allows for the introduction of various aryl and heteroaryl moieties at the C5 position of the indoline core.
Experimental Protocol: Synthesis of 5-Aryl-6-fluoroindoline Derivatives
A. Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Commercial | Starting material. |
| Arylboronic Acid or Pinacol Ester | Synthesis Grade | Commercial | Coupling partner (1.2 equivalents). |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Commercial | Pd(PPh₃)₄, catalyst (2-5 mol%). Store under inert gas. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercial | Base (2.0 equivalents). |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. |
| Deionized Water | N/A | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine | Saturated Aqueous | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
B. Step-by-Step Methodology
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Then, add the degassed solvents, 1,4-dioxane and water, in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction Execution : Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction : Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-6-fluoroindoline derivative.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of many pharmaceuticals.[9] The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a vast array of amines with aryl halides under mild conditions.[10][11]
Experimental Protocol: Synthesis of 5-(Amino)-6-fluoroindoline Derivatives
A. Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Commercial | Starting material. |
| Primary or Secondary Amine | Synthesis Grade | Commercial | Coupling partner (1.2-1.5 equivalents). |
| Tris(dibenzylideneacetone)dipalladium(0) | Catalyst Grade | Commercial | Pd₂(dba)₃, catalyst precursor (1-2 mol%). |
| Xantphos or BrettPhos | Ligand Grade | Commercial | Ligand (2-4 mol%). Choice depends on amine substrate. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Strong, non-nucleophilic base (1.5 equivalents). Handle in a glovebox. |
| Toluene | Anhydrous | Commercial | Solvent. |
| Diethyl Ether | ACS Grade | Commercial | For extraction. |
| Saturated NH₄Cl solution | Aqueous | In-house | For quenching. |
B. Step-by-Step Methodology
-
Reaction Setup (Glovebox) : Due to the air-sensitivity of the base and catalyst components, it is recommended to set up the reaction in a glovebox. In a vial, weigh this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and sodium tert-butoxide (1.5 eq).
-
Reagent Addition : Add anhydrous toluene, followed by the amine (1.2 eq). Seal the vial with a screw cap containing a PTFE septum.
-
Reaction Execution : Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Dilute with water and extract three times with diethyl ether or ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification : Purify the crude product via flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
-
Characterization : Analyze the purified compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[12] This reaction is typically co-catalyzed by palladium and copper salts.[13] The resulting alkyne linker is a valuable pharmacophore, introducing rigidity and linearity into a molecule's structure.
Experimental Protocol: Synthesis of 5-Alkynyl-6-fluoroindoline Derivatives
A. Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Commercial | Starting material. |
| Terminal Alkyne | Synthesis Grade | Commercial | Coupling partner (1.5 equivalents). |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Commercial | Pd(PPh₃)₄, palladium catalyst (2-5 mol%). |
| Copper(I) Iodide (CuI) | >98% | Commercial | Co-catalyst (4-10 mol%). |
| Triethylamine (Et₃N) or Diisopropylamine | Anhydrous | Commercial | Base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Co-solvent (optional). |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
B. Step-by-Step Methodology
-
Reaction Setup : To a Schlenk flask containing a stir bar, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous triethylamine (or a mixture of THF and diisopropylamine). Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction Execution : Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-16 hours. The formation of an ammonium salt precipitate is typically observed. Monitor the reaction by TLC or LC-MS.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the amine solvent.
-
Extraction : Redissolve the residue in dichloromethane (DCM) and wash with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-alkynyl-6-fluoroindoline.
-
Characterization : Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Workflow Visualization
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmcct.com [jmcct.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-6-fluoroindoline Reactions
Welcome to the technical support center dedicated to the optimization of catalyst loading in the synthesis of 5-Bromo-6-fluoroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in palladium-catalyzed C-N bond formation for the synthesis of this and related indoline structures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst selection and general reaction parameters for the synthesis of halogenated indolines.
Q1: What class of catalyst is most effective for synthesizing this compound?
A1: Palladium-based catalysts are overwhelmingly the most effective and widely used for the intramolecular C-H amination or C-N cross-coupling reactions required to form the indoline core, especially for functionalized precursors.[1][2] The choice of a specific palladium catalyst, often a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand, is critical for success.[3] These systems are adept at facilitating the key oxidative addition and reductive elimination steps in the catalytic cycle.[4]
Q2: Why is catalyst loading such a critical parameter to optimize?
A2: Catalyst loading, typically expressed in mol % or ppm, directly impacts reaction efficiency, cost, and purity.[5][6]
-
Insufficient Loading: Leads to incomplete conversion and low yields, as there aren't enough active catalytic sites to turn over the substrate within a reasonable timeframe.[1]
-
Excessive Loading: While it might drive the reaction to completion, it increases costs, elevates the risk of side reactions, and complicates purification by increasing residual palladium levels in the final product—a major concern in pharmaceutical development.[5][6]
Q3: Beyond catalyst loading, what are the other key reaction parameters I should consider for this transformation?
A3: A successful synthesis relies on the interplay of several factors. Key parameters to co-optimize include:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center, modulating its reactivity, and influencing selectivity.[1][7] For C-N bond formation, bulky, electron-rich phosphine ligands like Xantphos or biaryl phosphines are often effective.[3]
-
Solvent: The solvent's polarity and coordinating ability can dramatically affect catalyst solubility and activity.[1][6] Aprotic polar solvents like dioxane or toluene are common choices.[3]
-
Base: A base is typically required to facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.[8] The strength and nature of the base (e.g., Cs₂CO₃, K₂CO₃) must be carefully selected.[3]
-
Temperature: Reaction temperature influences both the rate of the desired reaction and the rate of catalyst decomposition.[1] Higher temperatures can sometimes lead to catalyst deactivation or the formation of undesired byproducts.
Section 2: Troubleshooting Guide for Common Issues
This section is structured to help you diagnose and solve specific problems encountered during the optimization of this compound synthesis.
Problem 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired this compound. What are the potential causes and how can I fix it?
A: Low yield is a frequent issue that can often be traced back to catalyst inactivity or suboptimal conditions. A systematic approach to troubleshooting is essential.
The active Pd(0) species is susceptible to oxidation or aggregation, rendering it inactive.[1][9][10] This is one of the most common failure modes in palladium catalysis.
-
Explanation: Oxygen can oxidize the catalytically active Pd(0) to inactive Pd(II) species.[1] Additionally, side reactions or product inhibition can lead to the formation of off-cycle, inactive palladium complexes.[11]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously deoxygenate your solvent and use a robust inert atmosphere (high-purity argon or nitrogen) throughout the reaction setup and duration. This is the most critical step to prevent oxidative deactivation.[1]
-
Verify Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.[12] Ensure all reagents are of high purity and solvents are anhydrous.
-
Consider Catalyst Reactivation: In some heterogeneous systems, an oxidizing agent can regenerate the active Pd(II) state from inactive Pd(0) nanoparticles, though this is less common for homogeneous reactions.[9][10]
-
The catalyst concentration is below the threshold required for efficient turnover under your specific reaction conditions.
-
Explanation: Every catalytic system has a minimum effective loading. Below this level, the reaction rate will be impractically slow, leading to what appears to be "no reaction."
-
Troubleshooting Steps:
-
Systematically Increase Loading: Double the catalyst and ligand loading in a controlled experiment to see if conversion improves. If it does, this indicates your initial loading was too low.
-
Perform an Optimization Screen: Run a series of small-scale reactions with varying catalyst loadings to find the optimal concentration (see Section 3 for a detailed protocol).
-
Caption: Troubleshooting Decision Tree for Low Yield Issues.
Problem 2: Reaction Stalls or is Incomplete
Q: The reaction starts but stalls before reaching full conversion, even after a prolonged time. Why is this happening?
A: Reaction stalling is typically a sign of catalyst degradation over the course of the reaction or product inhibition.
-
Explanation: The catalyst may be initially active but has a limited lifetime under the reaction conditions (e.g., high temperature).[1] Alternatively, as the product concentration increases, it may coordinate to the palladium center, inhibiting it from participating in the catalytic cycle.[11]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Evaluate a lower temperature to see if catalyst lifetime improves, even if it requires a longer reaction time.[1]
-
Re-evaluate Ligand Choice: A more robust or sterically demanding ligand might prevent product inhibition or be more stable at the required temperature.
-
Consider a Second Catalyst Addition: In some cases, a second charge of the catalyst mid-reaction can help push a stalled reaction to completion, although this is not ideal for process efficiency.
-
Section 3: Experimental Design for Catalyst Loading Optimization
A systematic approach is crucial for efficiently determining the optimal catalyst loading. The goal is to find the lowest catalyst concentration that provides the highest yield in a reasonable amount of time.
Workflow for Catalyst Loading Optimization
The following workflow provides a structured path for optimization.
Caption: Systematic Workflow for Catalyst Loading Optimization.
Data Interpretation: Optimizing Catalyst Loading
The following table illustrates hypothetical results from an optimization study. The objective is to balance yield, purity, and cost (catalyst amount).
| Entry | Pd(OAc)₂ (mol %) | Ligand (mol %) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (LC-MS) | Notes |
| 1 | 2.0 | 2.2 | 12 | >99 | 92 | 98% | Baseline, high loading. |
| 2 | 1.0 | 1.1 | 12 | 98 | 91 | 98% | Good result, halved catalyst cost. |
| 3 | 0.5 | 0.55 | 12 | 95 | 88 | 97% | Slight drop in yield, still very efficient. |
| 4 | 0.1 | 0.11 | 12 | 65 | 58 | 95% | Incomplete reaction; loading is too low. |
| 5 | 0.5 | 0.55 | 24 | >99 | 90 | 98% | Optimal. Full conversion achieved with longer time. |
| 6 | 5.0 | 5.5 | 12 | >99 | 85 | 90% | High loading led to byproduct formation. |
Section 4: Standard Operating Protocol
Protocol: Optimization of Palladium Catalyst Loading for the Synthesis of this compound
This protocol outlines a general procedure for a small-scale reaction to test a specific catalyst loading.
Materials:
-
N-protected 2-amino-4-bromo-5-fluorophenethyl derivative (Substrate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or other suitable ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene (or other suitable solvent)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen and moisture are removed.[1]
-
Reagent Addition:
-
To the cooled vessel, add the substrate (1.0 equiv), Cesium Carbonate (e.g., 2.0 equiv), Pd(OAc)₂ (at the desired mol %), and the ligand (e.g., 1.1 equiv relative to Pd).
-
Evacuate and backfill the vessel with inert gas again to ensure the solids are under an inert atmosphere.
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired reaction concentration (e.g., 0.1 M).
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Maintain the inert atmosphere throughout the reaction.
-
-
Monitoring: After the specified time, take a small aliquot from the reaction mixture, quench it, and analyze by TLC or LC-MS to determine the conversion of the starting material.[1]
-
Workup (upon completion):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the base and palladium residues, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the this compound product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. fiveable.me [fiveable.me]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Bromo-6-fluoroindoline
Introduction: 5-Bromo-6-fluoroindoline is a critical heterocyclic building block in pharmaceutical research and development, often utilized in the synthesis of targeted therapeutics for indications such as neurological disorders and oncology.[1] However, its synthesis often yields a crude product contaminated with starting materials, by-products, and degradation products. The inherent reactivity of the indoline ring system presents unique purification challenges. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these challenges and obtain high-purity material essential for downstream applications.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of crude this compound in a problem-and-solution format.
Question 1: My crude product is a dark, viscous oil instead of the expected off-white solid. What are the likely causes and how should I proceed with purification?
Answer: A dark, oily crude product typically indicates the presence of several impurities that depress the melting point and introduce color. The primary culprits are often:
-
Residual Solvents: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO, Toluene) can be difficult to remove completely under reduced pressure.
-
Oxidized Impurities: Indolines are susceptible to air oxidation, which can convert them back to the corresponding, often more colored, indole derivative (5-Bromo-6-fluoroindole). This can occur during the reaction, work-up, or storage.
-
Polymeric Materials: Acidic conditions or prolonged heating can sometimes lead to the formation of polymeric tars.
-
Unreacted Starting Materials & By-products: Incomplete reactions or side reactions contribute to the impurity profile.
A multi-step purification strategy is recommended to address this.
-
Aqueous Work-up: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, water, and finally brine to aid phase separation.
-
Column Chromatography: This is the most effective method for separating the target compound from closely related impurities.
-
Recrystallization/Trituration: This final step removes minor impurities and yields a crystalline, high-purity solid.
Caption: General purification workflow for crude this compound.
Question 2: My column chromatography provides poor separation, with the main product co-eluting with impurities. How can I optimize the separation?
Answer: Poor resolution during column chromatography is a common issue. It stems from an improperly chosen mobile phase, incorrect stationary phase, or poor loading technique. The polarity of this compound is moderate, requiring a carefully tuned solvent system.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Before running the column, systematically test solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rƒ) of 0.25-0.35 for the product spot to ensure good separation on the column.
-
Solvent Gradient: Start with a low-polarity system and gradually increase the polarity. A common and effective gradient involves Hexane or Heptane as the non-polar solvent and Ethyl Acetate (EtOAc) as the polar solvent.
-
-
Consider the Stationary Phase:
-
Acid Sensitivity: Indolines can be sensitive to the inherent acidity of standard silica gel, leading to streaking or degradation on the column.
-
Solution: Use deactivated (neutral) silica gel . You can prepare this by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (NEt₃) before loading your sample. This neutralizes acidic sites and improves peak shape.
-
-
Improve Sample Loading:
-
Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a low-boiling solvent (like DCM), add silica gel (~2-3 times the weight of the crude material), and evaporate the solvent until a free-flowing powder is obtained. This powder can then be carefully loaded onto the top of the column, preventing band broadening.
-
| Solvent System (v/v) | Typical Rƒ of Product | Comments |
| 95:5 Heptane/EtOAc | ~0.50 | Good for eluting non-polar impurities first. |
| 90:10 Heptane/EtOAc | ~0.35 | Often a good starting point for the main fraction. |
| 80:20 Heptane/EtOAc | ~0.20 | Use to elute the product if it's less mobile. |
| 70:30 Heptane/EtOAc | <0.10 | Useful for flushing more polar impurities after collecting the product. |
Question 3: The purified compound is a clear oil that refuses to crystallize. What techniques can I use to induce crystallization?
Answer: Failure to crystallize is often due to residual impurities (even at the 1-2% level) or the selection of an inappropriate solvent system. The goal is to find a solvent or solvent mixture where the compound is soluble when hot but poorly soluble when cold.
Troubleshooting Steps:
-
Ensure High Purity: Re-check the purity by HPLC or ¹H NMR. If significant impurities remain, a second chromatographic purification may be necessary.
-
Select an Appropriate Solvent System: A good method is to use a solvent/anti-solvent combination. Dissolve the oil in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone) and then slowly add a "poor" solvent (e.g., Hexane, Heptane, or Pentane) dropwise at room temperature or while warm until the solution becomes faintly cloudy (the saturation point).
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) and finally a freezer (-20°C) to maximize crystal formation and yield.
-
Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several hours or days in a fume hood.
-
Caption: Decision tree for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound? A1: this compound is sensitive to air, light, and heat. To maintain its integrity, it should be stored under an inert atmosphere (Argon or Nitrogen), in a tightly sealed, amber-colored vial to protect from light, and refrigerated at 2-8°C.[2][3][4] For long-term storage, keeping it in a freezer at -20°C is advisable. Always handle the material quickly and avoid prolonged exposure to the atmosphere.
Q2: What are the most common impurities to look for after synthesis? A2: The impurity profile depends heavily on the synthetic route, but common impurities include:
-
5-Bromo-6-fluoroindole: The oxidized precursor or product of degradation. This is often a major impurity.
-
Unreacted Starting Materials: For instance, if the synthesis involves the reduction of an indole, the starting indole may be present.[5]
-
Dehalogenated Species: Loss of the bromine or, less commonly, the fluorine atom can lead to impurities like 6-fluoroindoline or 5-bromoindoline.
-
Dibrominated Species: Over-bromination during synthesis can lead to dibromo-fluoroindoline isomers.
Q3: Which analytical methods are best for confirming the purity and identity of the final product? A3: A combination of techniques is essential for full characterization.
-
Purity Assessment:
-
HPLC (High-Performance Liquid Chromatography): The gold standard for determining purity as a percentage of area under the curve. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a good starting point.[6]
-
qNMR (Quantitative Nuclear Magnetic Resonance): Allows for the determination of absolute purity against a certified internal standard.[6]
-
-
Identity Confirmation:
-
¹H NMR and ¹³C NMR: Confirms the chemical structure and the absence of major organic impurities.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and can help identify impurities.[6]
-
| Parameter | Method | Specification |
| Purity | HPLC (% Area) | ≥ 98.0% |
| Appearance | Visual | Off-white to light brown solid[4] |
| Identity | ¹H NMR | Conforms to structure |
| Molecular Weight | Mass Spec (M+H)⁺ | 215.98 / 217.98 (Isotopic Pattern) |
| Residual Solvents | GC-MS | As per ICH guidelines |
References
How to avoid dehalogenation in 5-Bromo-6-fluoroindoline reactions.
Welcome to the technical support resource for reactions involving 5-Bromo-6-fluoroindoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this halogenated heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize unwanted side reactions, particularly dehalogenation, and optimize your synthetic outcomes.
Troubleshooting Guide: Dehalogenation Issues
This section addresses specific problems you may encounter during your experiments. The answers provide insights into the root causes and offer practical, step-by-step solutions.
Question 1: I'm observing significant debromination in my Suzuki-Miyaura coupling with this compound. What is the likely cause and how can I fix it?
Answer:
Significant debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, and it is particularly prevalent with electron-rich N-heterocyclic halides.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species, which then participates in a competing catalytic cycle to replace the bromine atom with hydrogen.[1]
Primary Mechanistic Causes:
-
Generation of Pd-H Species: The Pd-H intermediate can be formed through several pathways. Strong alkoxide bases (e.g., NaOtBu, KOtBu) can react with trace water or even the solvent. Solvents like alcohols or residual water can also act as hydride sources.[2][3]
-
Slow Reductive Elimination: If the desired reductive elimination to form the C-C bond is slow, the competing hydrodehalogenation pathway has more time to occur. This can be an issue if the catalyst system is not optimal for the specific substrates.
Troubleshooting Protocol:
-
Re-evaluate Your Base: This is the most critical parameter. Strong alkoxide bases are often culprits.
-
Action: Switch from strong bases like NaOtBu or KOtBu to weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are far less likely to generate Pd-H species.[1]
-
-
Change Your Ligand: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
Use Anhydrous, Aprotic Solvents: Your solvent can be an inadvertent source of hydrogen.
-
Consider N-H Protection: The indoline N-H is acidic and can be deprotonated by the base, increasing the electron density of the ring system and potentially complicating the catalytic cycle.
Question 2: My Buchwald-Hartwig amination is sluggish and the main byproduct is the dehalogenated 6-fluoroindoline. What adjustments should I make?
Answer:
This issue points to a classic competition between the desired C-N bond formation and the undesired C-H bond formation (hydrodehalogenation). In the Buchwald-Hartwig reaction, an unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[8]
Troubleshooting Protocol:
-
Optimize the Catalyst-Ligand System: The choice of ligand is paramount in Buchwald-Hartwig aminations.
-
Base Selection is Key: As with Suzuki couplings, the base is a frequent source of the problem.
-
Action: While NaOtBu is a common base in these reactions, if dehalogenation is severe, consider switching to Lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening weaker bases like K₃PO₄, although this may require higher temperatures.[10]
-
-
Control the Temperature: Excessive heat can accelerate catalyst decomposition and side reactions.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, starting at a lower temperature (e.g., 80 °C) and slowly increasing it can help favor the desired pathway.
-
-
Ensure an Inert Atmosphere: Oxygen can degrade the catalyst, leading to the formation of palladium black and reduced activity, which can allow side reactions to become more prominent.
-
Action: Ensure your reaction setup is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 15-20 minutes) and maintained under a positive pressure of an inert gas like argon or nitrogen.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dehalogenation in palladium-catalyzed reactions?
A1: The most accepted mechanism involves the generation of a palladium-hydride (Pd-H) species.[1] This active hydride species can then insert into the Ar-Pd-X intermediate (formed after oxidative addition of this compound to Pd(0)) to form an Ar-Pd-H intermediate. This intermediate subsequently undergoes reductive elimination to produce the dehalogenated product (6-fluoroindoline) and regenerate the Pd(0) catalyst. The sources for the hydride can be bases, solvents (especially alcohols), or trace water.[2][3]
Q2: Which halide is more susceptible to dehalogenation, the bromo at C5 or the fluoro at C6?
A2: The bromine atom at the C5 position is overwhelmingly more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation. The reactivity of halogens in these reactions generally follows the order: I > Br > Cl >> F.[1][5] The C-F bond is significantly stronger and less reactive, meaning that under typical palladium-catalyzed cross-coupling conditions, the C-Br bond will react selectively.
Q3: How can I choose the best ligand to prevent dehalogenation?
A3: The goal is to choose a ligand that accelerates the desired catalytic cycle, specifically the reductive elimination step, to outpace the dehalogenation pathway.
-
General Rule: Use bulky and electron-rich ligands.
-
Examples: For Suzuki reactions, ligands like SPhos and XPhos are excellent choices.[1] For Buchwald-Hartwig aminations, specialized biaryl phosphine ligands or ferrocene-based ligands like dppf are often effective.[8] For Sonogashira couplings, electron-rich phosphine ligands can increase the rate of the desired reaction.[11] N-heterocyclic carbene (NHC) ligands are also highly active and can be effective in suppressing dehalogenation.[4][12]
Q4: Can switching to a copper-free Sonogashira protocol help reduce dehalogenation?
A4: Yes, it can be beneficial, although the primary cause of dehalogenation is the palladium catalyst cycle. The main reason to switch to a copper-free Sonogashira is to prevent the homocoupling of the terminal alkyne (Glaser-Hay coupling), which is a common side reaction promoted by the copper co-catalyst.[13] By simplifying the reaction system (removing the copper salt), you can sometimes achieve a cleaner reaction profile. However, to combat dehalogenation specifically, you must still optimize the palladium catalyst, ligand, base, and solvent as previously described.[14][15]
Data Presentation & Protocols
Recommended Reaction Parameters to Minimize Dehalogenation
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Temperature Range |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 80-110 °C |
| Buchwald-Hartwig | XPhos, BINAP, DPPF | LHMDS, K₃PO₄ | Toluene, Dioxane | 80-120 °C |
| Sonogashira | XPhos, SPhos, P(t-Bu)₃ | Cs₂CO₃, Et₃N, DIPA | Toluene, THF, DMF (use with caution) | Room Temp to 80 °C |
Experimental Protocol: Dehalogenation-Resistant Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize hydrodehalogenation.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In the same flask, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the dehalogenated byproduct (6-fluoroindoline).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualized Workflow
Troubleshooting Dehalogenation in Cross-Coupling Reactions
The following diagram outlines a logical workflow for diagnosing and solving issues with dehalogenation.
Caption: A decision tree for troubleshooting and mitigating dehalogenation side reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Temperature and Reaction Time for Indoline Synthesis
Welcome to the technical support center dedicated to the nuanced optimization of indoline synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the indoline scaffold. Here, we move beyond rote protocols to dissect the critical interplay of temperature and reaction time, providing actionable troubleshooting advice and in-depth answers to frequently encountered challenges.
Section 1: Troubleshooting Guide - A Deeper Dive into Reaction Dynamics
This section addresses specific issues that arise during indoline synthesis, with a focus on the causal relationships between reaction parameters and outcomes.
Q1: My indoline synthesis is resulting in low yields. How do temperature and reaction time contribute to this, and what steps can I take to improve it?
Low yields are a frequent hurdle and can often be traced back to a mismatch between the reaction's kinetic and thermodynamic requirements.
Causality:
-
Insufficient Activation Energy: Many indoline syntheses, such as the Fischer indole synthesis, require elevated temperatures to overcome the activation energy barrier for the key bond-forming steps, like the[1][1]-sigmatropic rearrangement.[2][3][4] If the temperature is too low, the reaction may proceed too slowly or not at all, leading to incomplete conversion of starting materials.[3]
-
Thermal Decomposition: Conversely, excessive heat can be detrimental. Starting materials, intermediates, or the desired indoline product can degrade at high temperatures, leading to the formation of tarry byproducts and a subsequent decrease in yield.[3] This is particularly true for substrates with sensitive functional groups.[3]
-
Kinetic vs. Thermodynamic Control: The duration of the reaction plays a crucial role in determining the product distribution.[1][5][6][7] A short reaction time at a low temperature may favor the formation of a kinetic product, which is formed faster but may not be the most stable isomer.[1][5][6][7] A longer reaction time at a higher temperature allows the reaction to reach thermodynamic equilibrium, favoring the most stable product.[1][5]
Troubleshooting Protocol:
-
Establish a Baseline: Begin with a literature-reported temperature and reaction time for a similar substrate. If none exists, a good starting point for many palladium-catalyzed cyclizations is 60-80 °C.[8][9]
-
Systematic Temperature Screening:
-
Set up a series of small-scale parallel reactions.
-
Vary the temperature in 10-20 °C increments (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Keep the reaction time and all other parameters constant.
-
Monitor the reactions by a suitable technique like TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts.[10]
-
-
Time Course Analysis:
-
Once an optimal temperature is identified, perform a time course study at that temperature.
-
Take aliquots from the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the aliquots to determine the point at which product formation plateaus and before significant decomposition occurs.
-
Q2: I'm observing the formation of multiple products in my reaction. How can I manipulate temperature and time to improve the selectivity for my desired indoline?
Poor selectivity is often a consequence of competing reaction pathways. Temperature and time are powerful tools to steer the reaction toward the desired outcome.
Causality:
-
Side Reactions: Elevated temperatures can promote undesired side reactions. For instance, in palladium-catalyzed C-H amination, higher temperatures can sometimes lead to side reactions like acetoxylation if acetic acid is present.[8]
-
Regioisomer Formation: In reactions with multiple potential cyclization sites, the temperature can influence which regioisomer is favored. As mentioned, this often relates to kinetic versus thermodynamic control. For example, in the electrophilic substitution of some indole precursors, the N-1 position may be the kinetically favored site of attack at low temperatures, while the C-3 substituted product is the more thermodynamically stable isomer formed at higher temperatures.[1]
Troubleshooting Protocol:
-
Favoring the Kinetic Product: If you suspect the desired product is the kinetic one, try running the reaction at a lower temperature for a shorter period.[1] This minimizes the energy available for the system to equilibrate to the more stable thermodynamic product.
-
Favoring the Thermodynamic Product: To obtain the thermodynamically more stable product, a higher temperature and longer reaction time are generally required to allow for the reversal of the kinetically favored pathway and equilibration to the more stable isomer.[1]
-
Solvent Effects: The choice of solvent can also play a role in selectivity. A systematic screen of solvents with varying polarities in conjunction with temperature optimization is recommended.
| Parameter | To Favor Kinetic Product | To Favor Thermodynamic Product |
| Temperature | Lower | Higher |
| Reaction Time | Shorter | Longer |
Q3: My palladium-catalyzed indoline synthesis is sluggish or fails completely. Could temperature be the culprit?
In catalytic cycles, temperature is a critical factor that influences multiple steps, from catalyst activation to the rate-limiting step.
Causality:
-
Catalyst Activation: Some palladium catalysts require an initial activation step that is temperature-dependent.
-
Rate-Limiting Step: The overall reaction rate is dictated by the slowest step in the catalytic cycle. If this step has a high activation energy, a higher temperature will be necessary to achieve a reasonable reaction rate.
-
Catalyst Decomposition: Palladium catalysts, particularly in their active Pd(0) state, can be susceptible to decomposition at excessively high temperatures, leading to a loss of catalytic activity.[10]
Troubleshooting Protocol:
-
Consult the Literature: For specific palladium-catalyzed reactions, such as those involving C-H activation, there are often established temperature ranges. For example, some intramolecular C(sp²)-H aminations for indoline synthesis have been optimized to run efficiently at a milder temperature of 60°C.[8][9]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the palladium catalyst, an effect that can be exacerbated at higher temperatures.[10]
-
Gradual Temperature Increase: If the reaction is not proceeding at a lower temperature, gradually increase the temperature while monitoring for product formation and any signs of catalyst decomposition (e.g., formation of palladium black).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for Fischer indole synthesis?
The Fischer indole synthesis generally requires elevated temperatures and acidic conditions.[2] A common approach is to heat the arylhydrazone with an acid catalyst at the reflux temperature of the chosen solvent for several hours.[3] However, the optimal temperature is highly substrate-dependent.[3]
Q2: How does reaction time affect enantioselectivity in asymmetric indoline synthesis?
In asymmetric catalysis, lower reaction temperatures often lead to higher enantioselectivity.[10] This is because at lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced, favoring the formation of one enantiomer over the other. Longer reaction times at elevated temperatures can sometimes lead to racemization.
Q3: Can microwave irradiation be used to optimize reaction time and temperature?
Yes, microwave-assisted synthesis can be a powerful tool for optimizing indoline synthesis. Microwave heating can rapidly and efficiently heat the reaction mixture to the desired temperature, often leading to significantly shorter reaction times compared to conventional heating.[4] This can also help to minimize the formation of degradation products by reducing the overall time the reaction is exposed to high temperatures.
Section 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Temperature and Time Optimization
This protocol provides a systematic workflow for optimizing temperature and reaction time for a novel indoline synthesis.
Methodology:
-
Preparation: In a series of reaction vials, add the substrate (1.0 equiv), catalyst (e.g., Pd(OAc)₂, 5 mol%), and any necessary ligands or additives.
-
Solvent Addition: Add the chosen solvent under an inert atmosphere.
-
Temperature Screening: Place the vials in parallel reaction blocks pre-heated to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Initial Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction and analyze by TLC or LC-MS to determine the approximate optimal temperature.
-
Time Course Study: Set up a larger scale reaction at the optimal temperature identified in the previous step.
-
Sampling: Take aliquots from the reaction at regular intervals (e.g., 1, 2, 4, 8, 16, 24 hours).
-
Analysis: Quench the reaction in the aliquots and analyze them to determine the reaction profile and the optimal reaction time.
-
Workup and Purification: Once the optimal conditions are determined, the reaction can be scaled up. Upon completion, cool the reaction to room temperature, perform an appropriate aqueous workup, and purify the crude product by column chromatography.
Caption: Workflow for optimizing temperature and reaction time.
Kinetic vs. Thermodynamic Control in Indoline Synthesis
The following diagram illustrates the energy profile for a reaction that can yield both a kinetic and a thermodynamic product.
Caption: Energy profile of kinetic vs. thermodynamic control.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 5-Bromo-6-fluoroindoline
Welcome to the Technical Support Center for the purification of 5-Bromo-6-fluoroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this halogenated indoline derivative. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for recrystallization?
A1: Understanding the molecule's properties is fundamental to designing a successful recrystallization protocol. This compound is a halogenated heterocyclic compound.[1] While specific experimental data for this compound is not widely published, we can infer its behavior from structurally similar molecules. It is expected to have low solubility in water due to its hydrophobic aromatic structure and halogen substituents.[1] Conversely, it should be soluble in various organic solvents. The presence of both a bromine and a fluorine atom can influence its crystal lattice energy and solubility profile.
Q2: I do not have a melting point for my crude this compound. How can I select a suitable recrystallization solvent?
A2: An optimal recrystallization solvent should dissolve the compound when hot but not when cold. Without a known melting point, a systematic solvent screening is the most empirical approach. Based on the behavior of similar halogenated heterocycles, a good starting point would be polar protic solvents like ethanol or isopropanol, or a binary mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).
Q3: My this compound sample is colored. Will recrystallization remove the color?
A3: Recrystallization can be effective at removing colored impurities. If the color persists in the hot solution, it suggests that the impurities are soluble. In such cases, treatment with activated charcoal is recommended. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common with impure compounds or when the solution is cooled too rapidly.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
-
Solvent System Modification: If using a single solvent, consider switching to a binary solvent system. Dissolve the compound in a minimal amount of a high-boiling, "good" solvent and then add a "poor," lower-boiling solvent dropwise at an elevated temperature until turbidity persists. Reheat to clarify and then cool slowly.
-
Issue 2: No crystals form upon cooling.
-
Causality: This is typically due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the need for a nucleation site for crystal growth to begin.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to precipitate out of the hot solution.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a seed for crystal growth.
-
-
Issue 3: The recrystallization yield is very low.
-
Causality: A low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent in which they are too soluble.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and filter paper with hot solvent before performing the hot filtration.
-
Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of your starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Binary Solvent Recrystallization of this compound
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethyl acetate, dichloromethane)
-
"Poor" solvent (e.g., hexanes, heptane)
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent in an Erlenmeyer flask and heat to boiling.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back to the hot mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in Protocol 1.
-
Drying: Dry the purified crystals.
Data Summary
The following table provides a starting point for solvent selection based on the properties of common laboratory solvents.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good starting choice for many organic compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good "good" solvent for binary systems. |
| Dichloromethane | 40 | Polar Aprotic | Low boiling point, can be a good "good" solvent. |
| Hexanes | ~69 | Nonpolar | Good "poor" solvent for binary systems. |
| Heptane | 98 | Nonpolar | Higher boiling point "poor" solvent. |
Visualizing the Workflow
A logical workflow is crucial for successful recrystallization. The following diagram illustrates the decision-making process.
Caption: A decision-making workflow for the recrystallization of this compound.
References
Stability issues of 5-Bromo-6-fluoroindoline in solution
Introduction
Welcome to the technical support guide for 5-Bromo-6-fluoroindoline. This document is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. Ensuring the stability of this compound in solution is critical for the success and reproducibility of your experiments, from small-scale research to the development of potential drug candidates targeting neurological disorders and cancer.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of handling this compound, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound, both as a solid and in solution?
A1: As a solid, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2] This is crucial because the indoline structure can be susceptible to oxidation, and light can provide the energy for degradative photochemical reactions.[3][4]
For solutions, the same principles apply. We recommend the following:
-
Short-Term Storage (< 24 hours): Store solutions at 2-8°C, protected from light.
-
Long-Term Storage (> 24 hours): For optimal stability, flash-freeze aliquots of the solution in an appropriate solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the best solvents for dissolving this compound?
A2: this compound exhibits limited solubility in water but is readily soluble in organic solvents.[5] The choice of solvent depends on your specific application.
-
Commonly Used Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dichloromethane are effective solvents for this compound.[5]
-
Considerations for Stability: While DMSO is an excellent solvent for creating stock solutions, it is hygroscopic (absorbs water from the air) and can be challenging to remove completely. For reactions where the solvent will be evaporated, a more volatile solvent like dichloromethane or ethyl acetate may be preferable. Always use anhydrous-grade solvents to minimize water content, which can participate in hydrolytic degradation pathways.[6]
Q3: Is this compound sensitive to pH? What is the optimal pH range for my solution?
A3: Yes, the stability of indoline-containing compounds can be highly pH-dependent.[7] The protonation state of the nitrogen atom in the indoline ring is governed by the pH of the solution, which in turn affects the molecule's electronic properties and susceptibility to degradation.[8] Many organic molecules are most stable within a slightly acidic to neutral pH range, typically between pH 4 and 8.[7] Extreme acidic or alkaline conditions can catalyze hydrolysis or other decomposition reactions.[8][9] If your experimental conditions require a specific pH, we recommend performing a preliminary stability test by incubating a small amount of the compound in the buffered solution and analyzing it over time.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.
Issue 1: My solution of this compound has turned yellow/brown.
Q: I dissolved my this compound in an organic solvent, and over time, the initially colorless solution has developed a distinct color. What is happening and how can I prevent it?
A: A change in color is a common indicator of chemical degradation. The most likely cause is the oxidation of the indoline ring to the corresponding, more conjugated indole structure.[3] This process, known as aromatization, creates a chromophore that absorbs visible light, resulting in a colored solution. This oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[4][7]
Causality and Prevention:
-
Oxidation: The primary culprit is atmospheric oxygen. The indoline ring is a reduced form of the highly stable indole aromatic system, making it prone to dehydrogenation.[3][10]
-
Photochemical Reaction: Light, particularly UV radiation, can provide the activation energy needed to initiate oxidation or other degradation pathways.[11]
Solutions:
-
Work Under Inert Atmosphere: When preparing and handling solutions, especially for long-term storage or sensitive reactions, use an inert gas like argon or nitrogen to displace air from the vial.
-
Use Degassed Solvents: For highly sensitive applications, sparging the solvent with an inert gas before use can remove dissolved oxygen.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent light exposure.[1]
-
Control Temperature: Prepare solutions at room temperature or below and store them at the recommended 2-8°C for short-term use.[2]
Issue 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
Q: My analysis shows the peak for this compound decreasing over time, accompanied by the appearance of new, unidentified peaks. What are these impurities?
A: The appearance of new peaks confirms that your compound is degrading. Identifying these degradants is key to understanding the stability issue. Based on the structure, several degradation pathways are possible.
Potential Degradation Pathways:
-
Oxidation to Indole: As mentioned above, oxidation is a primary degradation route. The resulting 5-bromo-6-fluoroindole would have a different retention time in reverse-phase HPLC (typically eluting later due to increased planarity and potential for π-π interactions) and a molecular weight that is 2 Da less than the parent compound.
-
Hydrolysis: If water is present, particularly under non-neutral pH conditions, hydrolysis of the molecule could occur, although this is generally less common for the core indoline structure compared to attached functional groups like esters or amides.[4]
-
Photodegradation: Exposure to light can lead to a variety of complex reactions, potentially including dehalogenation (loss of the bromine atom) or other radical-mediated pathways.[11][12]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the source of instability.
Caption: Troubleshooting workflow for identifying degradation.
Issue 3: My reaction yield is low and inconsistent.
Q: I am using this compound as a starting material in a synthesis, but my yields are variable. Could this be related to its stability?
A: Absolutely. If the starting material degrades in solution before or during your reaction, the effective concentration of the active reagent is lowered, leading directly to reduced and inconsistent yields.
Solutions:
-
Confirm Purity Before Use: Always analyze the purity of your this compound solution (e.g., by HPLC or UPLC) immediately before adding it to the reaction mixture. This confirms you are starting with a known quantity of pure material.
-
Prepare Solutions Fresh: Whenever possible, prepare solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, even under recommended conditions.
-
Control Reaction Headspace: For reactions that are sensitive to oxidation and run over long periods, maintaining an inert atmosphere over the reaction mixture is critical.
Key Factors Influencing Stability: A Deeper Dive
Understanding the chemical principles behind degradation is essential for developing robust experimental protocols.
Oxidation
The conversion of an indoline to an indole is a thermodynamically favorable process due to the formation of a stable aromatic system.[10][13] This is the most common degradation pathway for indoline derivatives.
Caption: Oxidation of the indoline ring to a stable indole.
Temperature
Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation.[7] For every 10°C increase in temperature, the rate of chemical reactions can approximately double. Storing solutions at lower temperatures (e.g., 2-8°C) is a simple and effective way to slow down decomposition.[14]
pH
The pH of the solution dictates the protonation state of the indoline nitrogen.[8]
-
In highly acidic solutions (low pH): The nitrogen is protonated (forms an indolinium ion). This can alter the electron density of the ring system and may make it susceptible to specific acid-catalyzed degradation pathways.
-
In highly alkaline solutions (high pH): The N-H proton can be removed, forming an anion. This can increase susceptibility to oxidation.[15] Maintaining a buffered, near-neutral pH (4-8) is generally the safest approach unless your reaction specifically requires acidic or basic conditions.[7]
Light Exposure
Molecules can absorb energy from light, particularly in the UV range, promoting electrons to higher energy states.[11] This excited state can then undergo reactions not readily accessible under thermal conditions, such as bond cleavage and radical formation, leading to a complex mixture of degradation products.[4][11]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, inert atmosphere, protect from light.[1][2] | Minimizes thermal degradation, oxidation, and photolysis.[4][7] |
| Solution Storage | Aliquot and store at -20°C or below for long-term. | Prevents repeated freeze-thaw cycles and slows degradation. |
| Recommended Solvents | DMSO, Dichloromethane, Ethanol.[5] | Good solubility profile. Use anhydrous grade to prevent hydrolysis. |
| Optimal pH Range | 4 - 8 (buffered if necessary).[7] | Avoids acid or base-catalyzed degradation.[9] |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation (or stress testing) study is invaluable.[6] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the rapid identification of potential degradants and sensitive parameters.
Objective: To identify the primary degradation pathways for this compound in a chosen solvent.
Materials:
-
This compound
-
Chosen solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS system
-
pH meter
-
UV lamp (e.g., 254 nm / 365 nm)
-
Oven or water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Place a vial in an oven set to 60°C.
-
Photolytic Stress: Place a vial under a UV lamp.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Allow the samples to incubate for a set period (e.g., 24 hours). A degradation of 5-20% is generally recommended for informative results.[6] You may need to adjust incubation time or stressor concentration.
-
Sample Analysis:
-
Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base and acid, respectively. This prevents damage to the HPLC column.[6]
-
Analyze all samples, including the control, by HPLC or UPLC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Use the MS data to determine the mass of the major degradation products and hypothesize their structures (e.g., M-2 for oxidation).
-
This protocol provides a framework for developing a stability-indicating analytical method for your specific needs.[6][16]
References
- 1. This compound [myskinrecipes.com]
- 2. 1368323-85-6|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9 [smolecule.com]
- 6. longdom.org [longdom.org]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. ibisscientific.com [ibisscientific.com]
- 9. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Figure 4. Stability of indole-3-carbinol in different temperature : Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol in Cabbage and Broccoli : Science and Education Publishing [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Halogenated Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated heterocyclic compounds. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered during the analytical characterization of these unique molecules. Halogenated heterocycles are foundational in medicinal chemistry and materials science, but their characterization is fraught with specific pitfalls that can mislead interpretation.[1] This resource provides in-depth, causality-driven explanations and validated protocols to navigate these complexities.
Troubleshooting Guide: Common Analytical Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for structural elucidation, but the presence of halogens introduces unique phenomena that can complicate spectral interpretation.[2][3]
Question 1: Why are the ¹H or ¹³C NMR signals near my chlorine, bromine, or iodine atom unexpectedly broad, or even disappearing?
Answer: This is a classic and often unavoidable issue caused by quadrupolar relaxation.
-
Causality (The "Why"): Unlike fluorine (¹⁹F) and hydrogen (¹H), which have a nuclear spin (I) of ½, the common isotopes of chlorine (³⁵Cl, ³⁷Cl), bromine (⁷⁹Br, ⁸¹Br), and iodine (¹²⁷I) are quadrupolar nuclei (I > ½).[4][5] A quadrupolar nucleus has a non-spherical distribution of charge, creating an electric quadrupole moment. This moment interacts strongly with local electric field gradients in the molecule. This interaction provides a very efficient mechanism for nuclear relaxation (the process by which excited nuclei return to the ground state). According to the Heisenberg uncertainty principle, a very short relaxation time (T₁) leads to a large uncertainty in the energy of the transition, which manifests as a broad signal (a wide line-width) in the NMR spectrum.[5] In many cases, the relaxation is so fast that the signal broadens into the baseline and becomes undetectable with standard high-resolution NMR spectrometers.[5]
-
Troubleshooting & Solutions:
-
Acknowledge the Effect: The primary solution is to understand that this broadening is an intrinsic property of the molecule and not necessarily due to poor sample preparation, shimming, or instrument malfunction.[6]
-
Temperature Variation Studies: If you suspect the broadening is also influenced by chemical exchange (e.g., rotamers or proton exchange), acquiring spectra at different temperatures can be informative.[6] Cooling the sample may slow the exchange to the point where distinct signals appear, while heating may cause coalescence into a sharper, averaged signal.
-
Focus on Other Nuclei: Rely on long-range correlations from unaffected nuclei in 2D NMR experiments (like HMBC) to infer the position of the broadened signal.
-
Specialized Techniques: Direct detection of these quadrupolar nuclei is possible but requires specialized solid-state NMR (SSNMR) techniques and equipment that are not routinely available in most labs.[4][7]
-
Question 2: My ¹⁹F NMR spectrum is difficult to interpret. The resolution is poor, and the chemical shifts seem unpredictable.
Answer: ¹⁹F NMR is exceptionally powerful due to its high sensitivity and wide chemical shift range, but these same features present unique challenges.[8][9][10]
-
Causality (The "Why"):
-
Wide Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to the electronic environment, spanning a range of over 800 ppm.[8] This is a double-edged sword: it provides exquisite resolution for structurally similar compounds but can make it difficult to predict shifts and may require a very wide spectral window for acquisition.[9][11] The origins of these shifts are complex and can be influenced by factors beyond simple electronegativity, including the delocalization of fluorine's lone pair electrons.[12]
-
Large Coupling Constants: ¹⁹F nuclei exhibit spin-spin coupling to both protons and other fluorine nuclei (J-coupling). These coupling constants are often much larger than typical ¹H-¹H couplings and can occur over many bonds (long-range coupling), leading to complex, overlapping multiplets.[8]
-
-
Troubleshooting & Solutions:
-
Optimize Acquisition Parameters: Ensure your spectral width (sweep width) is large enough to encompass all ¹⁹F signals. A very wide range can sometimes lead to lower digital resolution; if all signals are within a narrower region, the spectral width can be reduced to improve this.
-
Decoupling Experiments: To simplify complex spectra, perform heteronuclear decoupling. A ¹⁹F spectrum acquired with ¹H decoupling (¹⁹F{¹H}) will collapse all H-F couplings, simplifying the multiplets to only show F-F couplings. This is invaluable for determining which fluorines are coupled to each other.
-
2D NMR Spectroscopy: For complex molecules, 2D NMR is essential.
-
¹H-¹⁹F HETCOR: Correlates proton and fluorine signals, showing which protons are coupled to which fluorines.
-
¹⁹F-¹⁹F COSY: Identifies which fluorine atoms are coupled to each other, helping to trace the fluorine network through the molecule.
-
Advanced experiments like FESTA can provide ¹H–¹⁹F chemical shift correlation and coupling constants.[13]
-
-
Question 3: I've synthesized a halogenated heterocycle and have multiple possible regioisomers. How can I definitively determine the correct structure?
Answer: Distinguishing regioisomers is a common challenge where a systematic, multi-technique NMR approach is required.[14][15] Mass spectrometry alone cannot typically differentiate isomers.[16]
-
Causality (The "Why"): The position of the halogen atom and other substituents on the heterocyclic ring creates unique electronic environments for each proton and carbon atom. These differences manifest as distinct chemical shifts and spin-spin coupling patterns in the NMR spectra, providing a structural fingerprint for each isomer.[14][15]
-
Systematic Protocol for Regioisomer Assignment:
-
¹H NMR Analysis:
-
Step 1: Acquire a high-resolution ¹H NMR spectrum.
-
Step 2: Analyze the aromatic region (typically 6-9 ppm for heterocycles). Pay close attention to the multiplicity (splitting pattern) of each signal. For a pyridine ring, for example, protons adjacent to the nitrogen are typically the most deshielded (downfield).
-
Step 3: Use the coupling constants (J-values) to determine the relative positions of the protons. Ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz and not resolved.
-
-
¹³C NMR Analysis:
-
Step 1: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments.
-
Step 2: Analyze the chemical shifts. Carbons directly attached to the halogen (C-X) will have their chemical shifts significantly altered. The effect is complex: iodine and bromine have a "heavy atom effect" that can be shielding (upfield shift), while chlorine and fluorine are deshielding.
-
-
2D NMR Correlation (HSQC & HMBC):
-
Step 1: Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This spectrum correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of C-H pairs.[14][15]
-
Step 2: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the key to solving the puzzle. It shows correlations between protons and carbons that are two or three bonds away. By observing the long-range correlations from a known proton (e.g., a methyl group substituent) to the carbons in the heterocyclic ring, you can piece together the connectivity and definitively establish the substitution pattern.
-
-
-
Visualization: Regioisomer Assignment Workflow
Caption: Logical workflow for definitive regioisomer assignment using a combination of 1D and 2D NMR techniques.
II. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining molecular weight and elemental composition. For halogenated compounds, the key lies in correctly interpreting their unique isotopic patterns.[17]
Question 4: My mass spectrum shows a cluster of peaks around the molecular ion (M⁺). What do these M+2, M+4, etc. peaks signify?
Answer: These clusters are the characteristic isotopic signatures of chlorine and bromine, and they are one of the most reliable indicators of the presence of these halogens.[17][18]
-
Causality (The "Why"): Most elements exist as a mixture of stable isotopes. For carbon, the heavy ¹³C isotope is only ~1.1% abundant. However, chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which differ by two mass units.[17] Bromine also has two, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), also differing by two mass units.[17] A mass spectrometer is sensitive enough to separate ions containing these different isotopes.[19]
-
A molecule with one chlorine atom will show two peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1.[17][18]
-
A molecule with one bromine atom will also show two peaks: the M⁺ peak (containing ⁷⁹Br) and an "M+2" peak (containing ⁸¹Br) with an intensity ratio of approximately 1:1.[17][18]
-
-
Data Summary: Isotopic Patterns for Cl and Br
| Number of Halogen Atoms | Halogen | Expected Peaks | Approximate Intensity Ratio |
| 1 | Chlorine | M, M+2 | 3 : 1 |
| 2 | Chlorine | M, M+2, M+4 | 9 : 6 : 1 |
| 1 | Bromine | M, M+2 | 1 : 1 |
| 2 | Bromine | M, M+2, M+4 | 1 : 2 : 1 |
| 1 Cl, 1 Br | Both | M, M+2, M+4 | 3 : 4 : 1 (approx.) |
-
Important Notes:
-
Fluorine (¹⁹F) and Iodine (¹²⁷I) are monoisotopic (100% natural abundance). Therefore, they do not produce these characteristic M+2 patterns.[19]
-
High-Resolution MS (HRMS): While isotopic patterns are powerful, HRMS is essential for confirming the elemental composition by providing a highly accurate mass measurement, which can distinguish between formulas with very similar nominal masses.[20]
-
III. X-ray Crystallography
For an unambiguous determination of solid-state structure, X-ray crystallography is the gold standard. However, halogenated compounds introduce specific intermolecular interactions and potential artifacts.
Question 5: I've solved a crystal structure of my halogenated heterocycle, and I see an unusually short contact between my halogen and a nitrogen/oxygen atom. Is this a significant interaction?
Answer: Yes, you are likely observing a halogen bond (XB) , a highly directional and significant non-covalent interaction that is crucial in crystal engineering and drug design.[21][22]
-
Causality (The "Why"): While halogens are electronegative overall, the electron density around a covalently bonded halogen atom (in a molecule R-X) is not uniform. There is a region of positive electrostatic potential, known as a σ-hole , located on the halogen atom opposite to the R-X covalent bond.[23][24] This electrophilic region can interact attractively with a nucleophilic region on an adjacent molecule (like the lone pair on a nitrogen or oxygen atom), forming the R-X···A halogen bond.[22][23] This interaction is highly directional, with the R-X···A angle typically being close to 180°.[25]
-
Visualization: The Halogen Bond (σ-hole Concept)
Caption: A halogen bond forms between the positive σ-hole on the halogen (X) and a nucleophile (A).
-
Implications:
-
Crystal Packing: Halogen bonds are strong enough to dictate molecular self-assembly, influencing the final crystal lattice.[22]
-
Drug Design: Incorporating halogen bond donors into a ligand can enhance its binding affinity and selectivity for a protein target.
-
Distinguishing from van der Waals contact: A true halogen bond is characterized by a distance shorter than the sum of the van der Waals radii of the two atoms and the near-linear geometry mentioned above.
-
Question 6: During X-ray data collection, the electron density corresponding to my brominated or iodinated ligand seems to degrade over time. What is happening?
Answer: Your molecule is likely experiencing specific radiation damage, where the X-ray beam itself is causing cleavage of the carbon-halogen bond.
-
Causality (The "Why"): High-intensity X-rays, such as those at a synchrotron source, generate solvated electrons and free radicals within the crystal.[26] Carbon-halogen bonds, particularly C-Br and C-I, are relatively weak and susceptible to cleavage by these species. This results in the gradual loss of the halogen atom from its position in the crystal lattice as data is being collected.[26]
-
Troubleshooting & Solutions:
-
Cryo-cooling: While standard practice, collecting data at cryogenic temperatures (~100 K) is essential to slow the movement of free radicals and mitigate damage.
-
Limit X-ray Dose: Be mindful of the total X-ray dose absorbed by the crystal. Avoid excessively long exposure times or collecting extremely high redundancy data on a single spot if not necessary.
-
Use Multiple Crystals (if necessary): For particularly sensitive compounds, it may be necessary to merge data from several crystals to obtain a complete dataset without significant damage to any single crystal.
-
Dose-Dependent Analysis: If you collect many images, you can analyze the structure using subsets of the data (e.g., the first 10% vs. the last 10%) to visually assess the rate and extent of the damage.[26]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is "best" for my drug discovery project? A: The choice is a strategic one. Fluorine is often used to block metabolic sites or modulate pKa due to the strength of the C-F bond. Chlorine and bromine are excellent for forming halogen bonds to improve binding affinity, with bromine being a stronger XB donor. Iodine forms the strongest halogen bonds but can be more metabolically labile and may introduce toxicity concerns.
Q2: Can I use mass spectrometry to distinguish between isomers? A: Generally, no. Regioisomers and stereoisomers have the same molecular formula and thus the same exact mass.[16] Their fragmentation patterns in MS/MS can sometimes differ, but this is not always reliable or predictable. For unambiguous isomer differentiation, chromatography (e.g., HPLC, GC) is required for separation, followed by spectroscopic analysis, with NMR being the most definitive technique.[15][16]
Q3: Why is my deuterated chloroform (CDCl₃) giving me broad NMR peaks for my amine-containing heterocycle? A: Deuterated chloroform is often slightly acidic. If your halogenated heterocycle contains a basic site (like a pyridine or aniline nitrogen), it can exist in a dynamic equilibrium between its neutral and protonated forms. This chemical exchange on the NMR timescale leads to significant peak broadening.[27] The solution is often to either add a drop of a weak base (like K₂CO₃ and filter) to neutralize the solvent or add a drop of acid (like TFA-d) to push the equilibrium entirely to the protonated form, which will stop the exchange and result in sharp peaks for a single species.[27]
References
- 1. Halogénezett heterociklusok [sigmaaldrich.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. researchgate.net [researchgate.net]
- 17. tutorchase.com [tutorchase.com]
- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reddit.com [reddit.com]
Technical Support Center: Enhancing the Regioselectivity of 5-Bromo-6-fluoroindoline Functionalization
Welcome to the technical support center for the regioselective functionalization of 5-bromo-6-fluoroindoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to enhance the precision and success of your synthetic strategies.
I. Introduction to the Challenge: Regioselectivity in this compound
This compound is a valuable building block in medicinal chemistry, offering multiple sites for functionalization. The electronic properties of the bromine and fluorine substituents, coupled with the inherent reactivity of the indoline ring system, present a unique set of challenges and opportunities for achieving regioselectivity. The primary reactive sites include the nucleophilic nitrogen (N-1), the electron-rich aromatic positions (C-4 and C-7), and the carbon bearing the bromine atom (C-5) which is amenable to cross-coupling reactions. Directing a reaction to a single, desired position is paramount for the efficient synthesis of complex target molecules.
This guide will delve into troubleshooting common regioselectivity issues encountered during N-H functionalization, palladium-catalyzed cross-coupling reactions, and directed ortho-metalation, providing both theoretical explanations and practical, step-by-step protocols.
II. Troubleshooting Guides & FAQs
A. N-H vs. C-H Functionalization: Achieving Selective N-Alkylation/Arylation
A primary challenge is the competition between functionalization at the indoline nitrogen and C-H functionalization on the aromatic ring.
Question 1: My N-alkylation of this compound is giving low yields and a mixture of products, including C-alkylated side products. How can I improve N-selectivity?
Answer: This is a common issue arising from the comparable nucleophilicity of the indoline nitrogen and certain carbon atoms on the electron-rich aromatic ring, especially under basic conditions. The choice of base, solvent, and electrophile is critical.
Causality & Expert Insight: The N-H proton of indoline is acidic enough to be removed by a variety of bases. However, strong bases can also promote deprotonation at the aromatic C-H bonds, particularly the C-7 position, which is activated by the adjacent nitrogen atom. This can lead to a mixture of N- and C-alkylated products. To favor N-alkylation, you need to select conditions that selectively deprotonate the nitrogen without significantly affecting the C-H bonds.
Troubleshooting Protocol:
-
Base Selection: Switch to a milder base that is sufficient to deprotonate the N-H but not the aromatic C-H. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF at 0 °C is often a good starting point.[1] These conditions favor the formation of the N-anion.
-
Solvent Effects: The solvent can influence the reactivity of the resulting anion. Aprotic polar solvents like DMF can solvate the cation, leaving a more "naked" and reactive N-anion, which can enhance the rate of N-alkylation.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize side reactions, including C-alkylation, which often have a higher activation energy.
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., benzyl bromide, allyl bromide) can sometimes lead to decreased selectivity. If you observe a mixture of products, consider using a less reactive electrophile or adding it slowly to the reaction mixture at a low temperature.
Question 2: I need to protect the indoline nitrogen before performing other transformations. Which protecting group is most suitable and how do I ensure selective N-protection?
Answer: The choice of protecting group is crucial and depends on the downstream reaction conditions you plan to employ. For ensuring N-selectivity, the principles are similar to N-alkylation.
Expertise & Experience: Electron-withdrawing protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) decrease the nucleophilicity of the nitrogen and the electron density of the aromatic ring, making it more stable to oxidation.[1] In contrast, electron-donating groups like benzyl (Bn) can increase the ring's reactivity. The stability of the protecting group to acidic, basic, and reductive/oxidative conditions must be considered.
Recommended N-Protection Protocol (Boc Protection):
-
Reagents: this compound, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA) or 4-dimethylaminopyridine (DMAP, catalytic), and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1 eq.) in DCM.
-
Add TEA (1.5 eq.) and a catalytic amount of DMAP.
-
Add (Boc)₂O (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Regioselective Palladium-Catalyzed Cross-Coupling Reactions
The C-5 bromine atom is the primary handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, side reactions such as C-H activation can sometimes occur.
Question 3: In my Suzuki-Miyaura coupling of N-protected this compound with an arylboronic acid, I'm observing significant amounts of starting material and some debromination. What can I do to improve the yield?
Answer: Incomplete conversion and debromination are common issues in Suzuki-Miyaura couplings. These problems often stem from catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid.
Causality & Expert Insight: The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] Catalyst deactivation can halt this cycle. Debromination is a competing side reaction where the aryl halide is reduced instead of coupled. The choice of palladium source, ligand, base, and solvent are all critical for an efficient reaction.
Troubleshooting & Optimization Table:
| Parameter | Issue | Recommended Solution | Rationale |
| Catalyst/Ligand | Low activity, catalyst decomposition | Use a pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | Bulky ligands promote reductive elimination and stabilize the active Pd(0) species.[3] |
| Base | Incomplete reaction, boronic acid decomposition | Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.[4] | Strong bases can degrade boronic acids. Cesium carbonate is often effective in challenging couplings. |
| Solvent | Poor solubility, low reaction rate | A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is often effective. Microwave heating can also significantly shorten reaction times and improve yields.[4] | The aqueous phase is crucial for the transmetalation step. |
| Boronic Acid Quality | Anhydride formation leading to poor reactivity | Use fresh, high-purity boronic acid. If anhydride formation is suspected, the boronic acid can be converted to the corresponding trifluoroborate salt. | Boronic acids can dehydrate to form unreactive boroxines. |
Experimental Workflow: Microwave-Assisted Suzuki-Miyaura Coupling
References
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Confirmation of 5-Bromo-6-fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 5-Bromo-6-fluoroindoline, a halogenated indoline derivative, presents a unique set of challenges and opportunities in its structural elucidation due to the presence of bromine and fluorine atoms. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy with other key analytical techniques for the robust structural confirmation of this important synthetic intermediate.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. For a molecule like this compound, ¹H and ¹³C NMR are the primary methods for initial structural verification.
Predicted ¹H NMR Spectrum of this compound
The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. Based on established substituent effects and data from related indoline structures, the following ¹H NMR spectrum is predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~ 7.2 | d | ~ 8.0 |
| H-7 | ~ 6.8 | d | ~ 8.0 |
| H-2 (CH₂) | ~ 3.6 | t | ~ 8.0 |
| H-3 (CH₂) | ~ 3.1 | t | ~ 8.0 |
| N-H | Broad singlet | - | - |
Note: Predictions are based on computational models and data from analogous compounds and may vary from experimental results.
The aromatic protons, H-4 and H-7, are expected to appear as doublets due to coupling with each other. The aliphatic protons of the indoline ring at positions 2 and 3 will likely appear as triplets, each integrating to two protons, due to coupling with the adjacent methylene group. The N-H proton typically presents as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum of this compound
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. The predicted ¹³C NMR chemical shifts for this compound are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~ 150 |
| C-6 (C-F) | ~ 155 (d, ¹JCF ≈ 240 Hz) |
| C-5 (C-Br) | ~ 115 |
| C-3a | ~ 130 |
| C-4 | ~ 128 |
| C-7 | ~ 110 |
| C-2 | ~ 48 |
| C-3 | ~ 30 |
Note: Predictions are based on computational models and data from analogous compounds and may vary from experimental results.
The carbon directly attached to the highly electronegative fluorine atom (C-6) is expected to have the most downfield chemical shift in the aromatic region and will appear as a doublet due to one-bond coupling with the fluorine atom. The carbon bearing the bromine atom (C-5) will also be influenced, though to a lesser extent. The aliphatic carbons (C-2 and C-3) will resonate in the upfield region of the spectrum.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is a powerful primary tool, a multi-technique approach is essential for unequivocal structural confirmation. Mass spectrometry and infrared spectroscopy provide complementary data that, when combined with NMR, build a comprehensive and self-validating picture of the molecule.
| Analytical Technique | Information Provided | Advantages for this compound | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Presence of bromine gives a characteristic M+2 isotopic pattern. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic absorptions for N-H, C-H (aromatic and aliphatic), C-F, and C-Br bonds. | Provides limited information on the overall carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei, confirming connectivity. | Unambiguously assigns proton and carbon signals and confirms the indoline ring structure. | More time-consuming to acquire and interpret than 1D NMR. |
Mass Spectrometry: Unveiling the Molecular Weight and Halogen Presence
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This provides a clear signature for the presence of a single bromine atom in the molecule.
Expected Fragmentation Pathways:
The fragmentation of this compound in the mass spectrometer is expected to involve the loss of the bromine and fluorine atoms, as well as cleavage of the indoline ring. Key expected fragments would include:
-
[M-Br]⁺: Loss of the bromine atom.
-
[M-HBr]⁺: Loss of hydrogen bromide.
-
[M-F]⁺: Loss of the fluorine atom.
-
Cleavage of the five-membered ring, leading to various smaller fragments.
Infrared Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretch: A medium to sharp band around 3300-3500 cm⁻¹.
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Medium to strong bands below 3000 cm⁻¹.
-
C=C aromatic ring stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong band in the 1000-1400 cm⁻¹ region.
-
C-Br stretch: A band in the 500-600 cm⁻¹ region.
Experimental Protocols for Comprehensive Structural Confirmation
To achieve irrefutable structural confirmation of this compound, a systematic experimental workflow is essential.
Step-by-Step NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range C-H correlations, which is crucial for piecing together the molecular skeleton.
Caption: Workflow for the structural confirmation of this compound.
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of this compound is most reliably achieved through a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational architectural details, mass spectrometry and infrared spectroscopy offer crucial complementary evidence. By integrating the data from these methods, researchers and drug development professionals can proceed with confidence, knowing that the molecular identity of this key intermediate has been rigorously and unambiguously established. This multi-faceted approach not only ensures the integrity of the current research but also lays a solid foundation for future synthetic endeavors and drug discovery programs.
A Comparative Guide to the Purity Validation of 5-Bromo-6-fluoroindoline by Elemental Analysis
This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity validation of 5-Bromo-6-fluoroindoline, a critical intermediate in pharmaceutical synthesis. We will explore the underlying principles, experimental protocols, and comparative performance metrics to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of drug safety and efficacy.[1] For a halogenated heterocyclic compound like this compound (Molecular Formula: C₈H₇BrFN, Molecular Weight: 216.05 g/mol [2][3]), confirming its elemental composition is a fundamental and direct measure of its absolute purity. This guide will demonstrate that while modern chromatographic and spectroscopic methods offer invaluable insights into impurity profiles, elemental analysis remains an indispensable tool for establishing an empirical formula and quantifying the absolute purity of a compound.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically Combustion Analysis, provides a direct measure of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For heteroatom-containing compounds, specialized methods are employed to determine the content of halogens (Br, F), sulfur, and other elements. The principle is straightforward: a sample is combusted under controlled conditions to convert the elements into simple, detectable gases (e.g., CO₂, H₂O, N₂). By measuring the amount of each gas, the percentage of the corresponding element in the original sample is calculated.
A pure sample of this compound should yield experimental values that closely match its theoretical elemental composition:
-
Carbon (C): 44.48%
-
Hydrogen (H): 3.27%
-
Nitrogen (N): 6.48%
-
Bromine (Br): 36.98%
-
Fluorine (F): 8.79%
A significant deviation from these theoretical values is a direct indication of impurities, such as residual solvents, inorganic salts, or side-products from synthesis.
Experimental Protocol: CHN Analysis for this compound
This protocol is based on dynamic flash combustion, a standard method for modern elemental analyzers.
Causality in Experimental Design: The choice of reagents and furnace temperature is critical. Halogenated compounds, especially those containing the highly stable C-F bond, can be difficult to combust completely.[4] Incomplete combustion can lead to the formation of CF₂ fragments, which may be erroneously detected as nitrogen, resulting in low carbon and high nitrogen readings.[4] To counteract this, specialized combustion tube packings and reagents are used to ensure complete oxidation and to "scrub" the interfering halogen gases.
Methodology:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known CHN content, such as Acetanilide. This establishes the instrument's response factor.
-
Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin container. The sample must be homogenous and thoroughly dried to eliminate residual moisture.
-
Combustion: The sample is introduced into a high-temperature (900-1000°C) combustion reactor. The reactor is packed with tungsten(VI) oxide on an alumina support followed by a copper reducer. A pulse of pure oxygen is injected to facilitate complete, instantaneous "flash" combustion.
-
Special Consideration for Halogens: To handle the reactive fluorine and bromine produced during combustion, a specialized adsorbent layer is placed in the hot zone of the reactor. This material, often a mixture of metal oxides, reacts with and traps the halogens, preventing them from interfering with downstream components and detectors.[5]
-
Reduction and Separation: The resulting mixture of gases (CO₂, H₂O, N₂, and any un-trapped interfering gases) flows through a reduction tube containing elemental copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then passed through a gas chromatography (GC) column to separate them.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the GC column. The integrated signal for each gas is proportional to its amount.
-
Data Analysis: The instrument's software uses the calibration factor to convert the signal into mass percentages of C, H, and N. The results are compared against the theoretical values for this compound.
Experimental Workflow: Elemental Analysis
Caption: Workflow for CHN elemental analysis of this compound.
A Comparative Overview of Alternative Purity Validation Methods
While elemental analysis provides a bulk assessment of purity, other techniques are essential for identifying and quantifying specific impurities.[1][6] The choice of method depends on the information required, from detecting trace contaminants to confirming molecular structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[7] For purity assessment, it is typically run with a UV or Mass Spectrometry (MS) detector.
-
Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times).
-
Strengths: High sensitivity for detecting trace impurities, excellent quantitative precision, and adaptability to a wide range of compounds.
-
Limitations: Requires impurity reference standards for definitive identification and quantification. It does not directly confirm the elemental composition of the main peak.
General Protocol (Purity by Area %):
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows good resolution between the main this compound peak and any potential impurities.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration.
-
Analysis: Inject the solution into the HPLC system.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This provides a measure of chromatographic purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[7] It is particularly useful for identifying residual solvents or volatile synthetic by-products.
-
Principle: The sample is vaporized and separated by gas chromatography. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum (a molecular fingerprint).
-
Strengths: Excellent for identifying unknown volatile impurities through mass spectral library matching. Extremely high sensitivity.
-
Limitations: The compound must be volatile and thermally stable. Derivatization may be required for non-volatile compounds, adding complexity.
General Protocol (Impurity Identification):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent.
-
Analysis: Inject the sample into the GC-MS system. The GC oven temperature is programmed to ramp up, eluting compounds based on their boiling points.
-
Data Analysis: Compare the mass spectrum of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).
-
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
-
Strengths: Provides definitive structural confirmation of the main compound and any impurities present in significant amounts (>0.1%). qNMR, using a certified internal standard, can provide a highly accurate purity value without needing a reference standard of the analyte itself.
-
Limitations: Lower sensitivity compared to HPLC or GC-MS. The complexity of the spectrum can make it difficult to identify minor impurities in the presence of a large main peak.
General Protocol (¹H NMR for Purity Estimation):
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) and dissolve them in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate a well-resolved peak from the this compound and a peak from the internal standard. By comparing the integral values relative to the number of protons they represent and the initial masses, the absolute purity of the sample can be calculated.
Comparative Experimental Workflows
Caption: High-level workflows for alternative purity validation techniques.
Data Summary & Method Comparison
The validation of an analytical method requires proof that its performance characteristics are suitable for the intended application.[8][9] The following table compares these techniques based on typical validation parameters outlined in guidelines such as USP <1225>.[9]
| Parameter | Elemental Analysis | HPLC-UV | GC-MS | qNMR |
| Primary Purpose | Absolute Purity / Empirical Formula Verification | Chromatographic Purity / Impurity Profiling | Volatile Impurity ID & Quantification | Structural Confirmation / Absolute Purity |
| Specificity | Low (Measures total element content, not specific compounds) | High (Separates individual compounds) | Very High (Separation + Mass Spec ID) | Very High (Structure-specific signals) |
| Sensitivity | Low (Typically requires >95% purity for accurate results) | High (ppm levels) | Very High (ppb levels) | Moderate (Typically >0.1 mol%) |
| Precision | High (RSD < 0.3% is achievable) | Very High (RSD < 1.0%) | High (RSD < 5-10% for trace) | Very High (RSD < 1.0%) |
| Quantification | Absolute (Direct measure of mass %) | Relative (Area %) or Absolute (with std) | Absolute (with std) | Absolute (with internal std) |
| Sample Throughput | Moderate | High | Moderate | Low |
| Reference Standard | Not required for analyte | Required for impurity ID & absolute quantification | Not required for tentative ID | Certified internal standard required |
Conclusion: A Synergistic Approach
No single technique provides a complete picture of a compound's purity. A robust validation strategy for this compound leverages the strengths of multiple methods:
-
Elemental Analysis serves as the primary, direct confirmation of the bulk material's elemental composition and absolute purity. It is a fundamental check that validates the very identity of the molecule at a stoichiometric level.
-
HPLC is the workhorse for routine purity checks, providing detailed information on the number and relative amounts of non-volatile impurities.
-
GC-MS is essential for detecting and identifying residual solvents and other volatile process impurities that are critical to control in pharmaceutical manufacturing.
-
NMR provides unequivocal structural confirmation and can be used as a primary quantitative method (qNMR) to assign a highly accurate purity value to a reference standard, which can then be used in other methods.
By integrating elemental analysis with orthogonal chromatographic and spectroscopic techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of their downstream processes and final products.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. bldpharm.com [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scientistlive.com [scientistlive.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. usp.org [usp.org]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. uspbpep.com [uspbpep.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
A Head-to-Head Comparison of Palladium Catalysts for Indoline Synthesis via Intramolecular Coupling
Indoline and its derivatives are foundational scaffolds in a multitude of natural products and pharmaceuticals, making the development of efficient synthetic routes a critical endeavor for researchers in drug discovery and development.[1] Among the various synthetic strategies, palladium-catalyzed intramolecular coupling reactions have become a powerful and versatile tool, offering high selectivity and broad functional group tolerance.[1]
This guide provides a head-to-head comparison of different palladium catalyst systems for the synthesis of indolines, focusing on their performance, mechanistic nuances, and practical applications. We will delve into the comparative efficacy of catalyst systems based on Buchwald-Hartwig phosphine ligands and N-heterocyclic carbenes (NHCs), as well as the choice between generating the catalyst in situ versus using pre-formed palladacycle precatalysts.
The Strategic Decision: Choosing Your Catalytic Pathway
The construction of the indoline ring via palladium catalysis can be broadly categorized into three main intramolecular coupling strategies:
-
Buchwald-Hartwig Amination: This approach involves the intramolecular C-N bond formation between an aryl halide (or triflate) and an amine.
-
Heck Reaction: This reaction forms a C-C bond through the coupling of an aryl halide with an alkene, followed by cyclization.
-
C-H Activation/Amination: A more atom-economical approach that forges the C-N bond via the direct functionalization of a C-H bond on the aromatic ring.[1][2]
The choice of strategy and, consequently, the optimal palladium catalyst, is dictated by the available starting materials and the desired substitution pattern on the indoline core. This guide will primarily focus on the catalysts employed in Buchwald-Hartwig type intramolecular aminations, as this is a widely adopted and well-documented strategy for indoline synthesis.
The Contenders: A Look at Prominent Palladium Catalyst Systems
The efficacy of a palladium-catalyzed coupling reaction is profoundly influenced by the ligand coordinated to the metal center. The ligand stabilizes the palladium complex, modulates its reactivity, and influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Phosphine Ligands: The Buchwald-Hartwig Workhorses
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed C-N bond formation.[3] Ligands such as XPhos , SPhos , and RuPhos are renowned for their high activity and broad substrate scope.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often a first choice for a wide range of C-N coupling reactions due to its general applicability and high reactivity.[4]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in coupling reactions involving sterically hindered substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of secondary amines.
N-Heterocyclic Carbenes (NHCs): A Robust Alternative
NHC ligands have emerged as a powerful alternative to phosphines. They form very stable complexes with palladium and are strong σ-donors, which can facilitate challenging oxidative addition steps.[5] Their high stability also often translates to higher catalyst turnover numbers and longevity.[5]
Catalyst Generation: In Situ vs. Precatalysts
A critical experimental choice is whether to generate the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, or to use a well-defined, air- and moisture-stable palladacycle precatalyst (e.g., Buchwald or NHC precatalysts).
-
In Situ Generation: Offers flexibility in screening a wide variety of ligands with a single palladium source. However, the formation of the active Pd(0) species can be complex and may lead to less reproducible results.
-
Precatalysts: These are pre-formed, stable Pd(II) complexes that readily generate the active Pd(0) catalyst under the reaction conditions. They offer superior reproducibility, higher activity at lower catalyst loadings, and are often more convenient to handle.
Performance Comparison: A Data-Driven Analysis
The following table summarizes typical performance data for different palladium catalyst systems in the intramolecular synthesis of indolines. The data is compiled from various literature sources to provide a comparative overview. It is important to note that direct comparison can be challenging as optimal conditions can vary based on the specific substrate.
| Catalyst System | Ligand/Precatalyst | Typical Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| In Situ Generation | Pd(OAc)₂ / XPhos | 2-5 | 100-110 | 12-24 | Good to Excellent | Versatility in ligand screening |
| In Situ Generation | PdCl₂(PCy₃)₂ | 4 | 90 | 12-24 | ~86 | Commercially available catalyst |
| Buchwald Precatalyst | XPhos Pd G3 | 1-2 | 80-100 | 4-12 | Excellent | High activity, reproducibility |
| Buchwald Precatalyst | RuPhos Pd G3 | 1-2 | 80-100 | 4-12 | Excellent | Effective for secondary amines |
| NHC-Based System | Pd-PEPPSI-IPr | 1-3 | 100-140 | 12-24 | Good to Excellent | High stability, good for challenging substrates |
| C-H Activation | Pd(OAc)₂ | 5-10 | 60-120 | 12-24 | Good to Excellent | Atom-economical, no pre-functionalization |
Mechanistic Insights: Understanding the "Why"
The choice of catalyst has a direct impact on the operative catalytic cycle.
Buchwald-Hartwig Amination (Pd(0)/Pd(II) Cycle)
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine or NHC ligand facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final C-N bond-forming reductive elimination from the Pd(II) intermediate.
Intramolecular C-H Amination (Pd(II)/Pd(IV) Cycle)
In contrast, direct C-H amination often proceeds through a Pd(II)/Pd(IV) catalytic cycle, particularly when a directing group is employed.[1][6] The directing group facilitates the initial C-H activation step to form a palladacycle. Subsequent oxidation to a high-valent Pd(IV) species is followed by C-N reductive elimination to furnish the indoline product.[1][6]
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experimental workflows are presented below.
Protocol 1: Indoline Synthesis via Buchwald-Hartwig Amination using a Precatalyst
This protocol describes a general procedure for the intramolecular amination of an o-halophenethylamine derivative using a Buchwald precatalyst.
Materials:
-
o-halophenethylamine substrate (1.0 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.2-1.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the o-halophenethylamine substrate, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Indoline Synthesis via Intramolecular Heck Reaction
This protocol outlines a procedure for the synthesis of an indoline derivative from a 2-halo-N-allylaniline.[7]
Materials:
-
2-halo-N-allylaniline substrate (1.0 equiv)
-
PdCl₂(PCy₃)₂ (4 mol%)
-
Triphenyl phosphite (P(OPh)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a Schlenk tube, combine the 2-halo-N-allylaniline substrate, PdCl₂(PCy₃)₂, triphenyl phosphite, and potassium carbonate.[7]
-
Add anhydrous DMF to the tube.[7]
-
Stir the reaction mixture at 90 °C under an air atmosphere.[7]
-
Monitor the reaction by TLC until the starting material is consumed.[7]
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.[7]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the residue by flash column chromatography to afford the desired indoline product.[7]
Protocol 3: Indoline Synthesis via C-H Amination
This protocol provides a representative example of indoline synthesis via palladium-catalyzed intramolecular C-H amination using a directing group.[1][6][8]
Materials:
-
Picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv)[6][8]
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Iodosobenzene diacetate (PhI(OAc)₂) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube, combine the PA-protected β-arylethylamine substrate, Pd(OAc)₂, PhI(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 60-120 °C for 12-24 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indoline.
Conclusion and Future Outlook
The choice of a palladium catalyst for indoline synthesis is a critical parameter that significantly impacts reaction efficiency and scope. For Buchwald-Hartwig type intramolecular aminations, catalyst systems based on bulky, electron-rich phosphine ligands like XPhos and RuPhos are highly effective, with their corresponding palladacycle precatalysts offering superior performance and reproducibility compared to in situ generated catalysts. N-heterocyclic carbene ligands represent a robust and stable alternative, particularly for more challenging substrates.
For a more atom-economical approach, intramolecular C-H amination provides a powerful strategy, albeit often requiring a directing group and an external oxidant. The development of new catalytic systems that can achieve C-H activation under milder conditions and with broader substrate scope remains an active area of research. Ultimately, the optimal catalyst is substrate-dependent, and the information provided in this guide serves as a starting point for rational catalyst selection and optimization in the synthesis of valuable indoline scaffolds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Fluoroindole and 6-Fluoroindole Derivatives
Introduction: The Strategic Importance of Fluorine Placement
Within the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom can dramatically alter a molecule's biological profile by modulating its lipophilicity, metabolic stability, and binding affinity to protein targets.[1][2] This guide provides a comparative analysis of the biological activities of 5-fluoroindole and 6-fluoroindole derivatives, demonstrating how a subtle positional shift of a single fluorine atom can lead to profoundly different pharmacological outcomes. For researchers in drug development, understanding this distinction is not merely academic; it is a critical factor in rational drug design and lead optimization. We will explore head-to-head comparisons, divergent therapeutic applications, and the underlying structure-activity relationships (SAR) that govern these differences.
Chapter 1: A Tale of Two Isomers: Head-to-Head Biological Showdown
The most definitive way to understand the impact of fluorine placement is through direct comparative studies where isomeric compounds are tested in the same assays. A compelling example comes from the field of antimycobacterial research, where fluoroindole isomers were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb).
Case Study: Antimycobacterial Potency
In a study evaluating simple fluoroindole analogues against the H37Rv strain of Mtb, a striking difference in activity was observed between the 5- and 6-fluoro isomers.[3][4] The 5-fluoroindole (5-FI) derivative demonstrated potent antimycobacterial activity, whereas moving the fluorine atom to the 6-position resulted in a dramatic loss of efficacy.[3][4] This highlights that the electronic and steric environment at the 5-position is critical for the compound's interaction with its mycobacterial target or for its ability to permeate the complex cell wall of Mtb.
This positional preference is not unique to antimycobacterials. In the development of antivirals, specifically inhibitors of the Hepatitis C Virus (HCV) replicon, SAR studies revealed that 5-fluoroindole derivatives consistently demonstrated better activity than their 4-fluoroindole counterparts.[5] For instance, one 5-fluoroindole compound was 22-fold more active than its 4-fluoro isomer.[5] While not a direct 6-fluoro comparison, this further establishes the exquisite sensitivity of biological targets to the placement of the fluorine substituent on the indole ring.
Table 1: Comparative Antimycobacterial Activity of Fluoroindole Isomers
| Compound | Isomer Position | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv (μM) | Fold-Difference in Activity vs. 5-FI |
|---|---|---|---|
| 5-Fluoroindole (5-FI) | 5-Fluoro | 4.7 | - |
| 4-Fluoroindole (4-FI) | 4-Fluoro | 18.5 | ~4-fold less active |
| 6-Fluoroindole (6-FI) | 6-Fluoro | 74.0 | >15-fold less active |
| 7-Fluoroindole (7-FI) | 7-Fluoro | 148.0 | >31-fold less active |
Data sourced from studies on Mtb inhibition.[3][4]
Chapter 2: Divergent Paths in Drug Discovery
The distinct biological profiles of 5- and 6-fluoroindole derivatives have led them down separate paths in therapeutic development. Their unique properties make them suitable as scaffolds for entirely different classes of drugs.
The 5-Fluoroindole Scaffold: A Hub for Enzyme Inhibitors and Antivirals
Derivatives built upon the 5-fluoroindole core have shown significant promise as potent enzyme inhibitors and antiviral agents.
-
α-Glucosidase Inhibitors: A series of synthesized 5-fluoro-2-oxindole derivatives were identified as potential inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes.[6][7] Certain derivatives exhibited inhibitory activity 10-15 times higher than the reference drug, acarbose, indicating a strong fit within the enzyme's active site.[6][7]
-
Antiviral Agents: As mentioned, 5-fluoroindoles have been crucial in developing inhibitors of the HCV replicon.[5] The 5-fluoro substitution appears to enhance interactions with viral proteins like NS4B, leading to potent inhibition of viral replication.[5]
-
Peroxidase-Activated Prodrugs: 5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy.[8] It is oxidized by horseradish peroxidase to form highly cytotoxic products, demonstrating significantly greater cytotoxicity than its non-fluorinated parent compound.[8]
The 6-Fluoroindole Scaffold: A Versatile Tool for Modulating Cellular Signaling
The 6-fluoroindole core has been successfully integrated into molecules designed to modulate key signaling pathways, finding applications in oncology and beyond.
-
Kinase Inhibitors: The 6-fluoroindole scaffold is a valuable building block for potent kinase inhibitors, which are critical in cancer therapy.[2] Its derivatives have been developed to target enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][9]
-
CFTR Potentiators: In the search for treatments for cystic fibrosis, a class of molecules based on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core were identified as potentiators of the CFTR protein.[10] SAR studies revealed that a 6-fluoro substitution was optimal for activity. Swapping the positions of a fluorine atom at the 6-position and a methyl group at the 9-position was detrimental, causing a more than 15-fold decrease in potency, underscoring the critical role of the 6-fluoro moiety for this specific target.[10]
-
Quorum Sensing Inhibitors: 6-Fluoroindole has been shown to interfere with the quorum sensing (QS) system in pathogens like Serratia marcescens.[11][12] By inhibiting biofilm formation, it represents a promising avenue for developing novel antimicrobial agents that target bacterial communication rather than viability, potentially reducing the pressure for resistance.[12]
Chapter 3: Experimental Design and Protocols
The discovery of these distinct biological activities relies on robust and well-designed experimental protocols. The choice of assay is dictated by the therapeutic hypothesis. For antimicrobials, a Minimum Inhibitory Concentration (MIC) assay is a foundational first step to quantify potency. For enzyme-targeted drugs, a direct inhibition assay is required.
Causality in Experimental Choice
Why use an MIC assay for antimycobacterials? The MIC assay is a self-validating system that directly measures the concentration of a compound required to inhibit the visible growth of a microorganism. It is the gold standard for assessing the potency of a potential antibiotic. Its design inherently includes a negative control (no drug, full growth) and a positive control (a known antibiotic), providing a clear and quantifiable endpoint. The Resazurin Microtiter Assay (REMA) is a widely used colorimetric adaptation for Mtb, where the reduction of blue resazurin to pink resorufin by metabolically active cells provides a clear visual readout of bacterial viability.
Protocol 3.1: Determination of MIC against M. tuberculosis using REMA
This protocol describes a standardized method for assessing the in vitro activity of fluoroindole derivatives against Mycobacterium tuberculosis.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the bacterial suspension's turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in fresh 7H9 broth to achieve the final inoculum density.
-
-
Compound Plating:
-
In a 96-well microplate, add 100 µL of sterile 7H9 broth to all wells.
-
Add 100 µL of the test compound (e.g., 5-FI or 6-FI, dissolved in a suitable solvent like DMSO) to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Include a positive control (e.g., isoniazid) and a negative control (vehicle only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Readout:
-
After incubation, add 30 µL of 0.01% resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).
-
Diagram 1: Experimental Workflow for REMA MIC Assay
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Protocol 3.2: General Synthesis via Leimgruber-Batcho Indole Synthesis
This method is a versatile and high-yielding route to 2,3-unsubstituted indoles, adaptable for both 5- and 6-fluoroindole.[1]
Step-by-Step Methodology:
-
Enamine Formation:
-
To a solution of the appropriate fluorinated o-nitrotoluene (e.g., 5-fluoro-2-nitrotoluene for 5-FI) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and a catalytic amount of pyrrolidine (0.1 equivalents).[1]
-
Heat the mixture to 100-110°C and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine.
-
-
Reductive Cyclization:
-
Suspend the crude enamine in a suitable solvent like ethanol.
-
Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).[1]
-
Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate.[1]
-
Heat the mixture to 60-80°C and stir for 4-6 hours.
-
Upon completion, cool the reaction and carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the final fluoroindole.
-
Diagram 2: Leimgruber-Batcho Synthesis Pathway
Caption: Generalized Leimgruber-Batcho Synthesis Pathway.
Conclusion
The evidence presented in this guide unequivocally demonstrates that the positional isomerism of fluorine on an indole ring is a critical determinant of biological activity. The superior antimycobacterial and antiviral potency of 5-fluoroindole derivatives compared to their 6-fluoro counterparts in specific contexts highlights the profound influence of substituent placement on molecular interactions.[3][4][5] Conversely, the 6-fluoroindole scaffold has been successfully exploited to create modulators of different signaling pathways, such as kinase inhibitors and CFTR potentiators.[2][10] For researchers in drug discovery, the key insight is that isomers like 5- and 6-fluoroindole should not be considered interchangeable. Instead, they represent distinct chemical entities that offer access to different biological targets and therapeutic opportunities. A thorough exploration of positional isomerism is therefore an essential strategy in the optimization of lead compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
The Indoline Compass: A Guide to Navigating the Kinome with 5-Bromo-6-fluoroindoline Based Compounds
In the intricate landscape of drug discovery, particularly within the realm of kinase inhibitors, achieving target selectivity is both a paramount challenge and a critical determinant of therapeutic success. The human kinome, comprising over 500 protein kinases, shares a highly conserved ATP-binding pocket, making the development of truly specific inhibitors a formidable task.[1] Off-target effects can lead to unforeseen toxicities or, in some serendipitous instances, beneficial polypharmacology.[2][3][4] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of understanding a compound's biological activity and therapeutic potential.
This guide provides an in-depth comparison of cross-reactivity profiling for a novel investigational compound derived from a 5-Bromo-6-fluoroindoline scaffold, a privileged structure in kinase inhibitor design.[5][6] We will delve into the experimental methodologies, present and interpret comparative data, and provide actionable insights for researchers, scientists, and drug development professionals.
The Case of "Compound X": A Novel Inhibitor of Polo-like Kinase 1 (PLK1)
To illustrate the principles of cross-reactivity profiling, we introduce "Compound X," a hypothetical, potent inhibitor of Polo-like Kinase 1 (PLK1) synthesized from a this compound core. PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, and its overexpression is a hallmark of many cancers, making it an attractive therapeutic target.
Our objective is to characterize the selectivity of Compound X across the human kinome and compare its performance against two alternative PLK1 inhibitors with different scaffolds:
-
Competitor A: A well-established, multi-kinase inhibitor known to target PLK1 among other kinases.
-
Competitor B: Another investigational PLK1 inhibitor reported to have high selectivity.
A Multi-pronged Approach to Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity necessitates a combination of in vitro biochemical assays and in-cell target engagement studies. This dual approach provides a comprehensive picture, from direct enzymatic inhibition to target interaction within the complex cellular milieu.
Experimental Workflow: From Broad Screening to Cellular Validation
Caption: A comprehensive workflow for kinase inhibitor cross-reactivity profiling.
In Vitro Biochemical Profiling: The Gold Standard
Biochemical assays provide a direct measure of a compound's ability to inhibit kinase activity. The radiometric assay is widely considered the gold standard due to its direct detection of substrate phosphorylation.[7]
Protocol 1: Broad-Panel Radiometric Kinase Assay (HotSpot™ Assay)
This protocol outlines a high-throughput screen to assess the inhibitory activity of a compound against a large panel of kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide or protein substrate by a kinase. The amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (Compound X, Competitor A, Competitor B) in 100% DMSO. From this, create a working solution at a concentration 100-fold higher than the final desired screening concentration in the assay buffer.
-
Kinase Reaction Mixture Preparation: For each kinase in the panel, prepare a reaction mixture containing the purified kinase, its specific substrate, and any required cofactors in the appropriate reaction buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the test compound or vehicle (DMSO) to the appropriate wells.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well. To initiate the reaction, add [γ-³³P]-ATP at a concentration close to the Kₘ for each respective kinase to ensure accurate measurement of ATP-competitive inhibitors.[8][9]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat extensively to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control.
-
% Inhibition = 100 - [((Compound Signal - Background) / (Vehicle Signal - Background)) * 100]
-
Cellular Target Engagement: Verifying Action in a Physiological Context
While informative, in vitro assays do not fully recapitulate the cellular environment. Cellular target engagement assays are crucial to confirm that a compound interacts with its intended target in living cells.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the binding of a compound to its target protein within intact cells.
Principle: The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET).[10] A target protein (e.g., PLK1) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein serves as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[5]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with a vector encoding the NanoLuc®-PLK1 fusion protein.
-
Cell Plating: After 24 hours of expression, harvest the cells and plate them in a white, 96-well or 384-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the NanoBRET™ tracer at a fixed concentration to the cells, followed by the addition of the test compound dilutions.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry into the cells and binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the intracellular affinity of the compound for the target.
-
Comparative Cross-Reactivity Profile
The following tables summarize the hypothetical cross-reactivity data for Compound X, Competitor A, and Competitor B.
Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ values in nM)
| Kinase Target | Compound X (this compound) | Competitor A (Multi-kinase Inhibitor) | Competitor B (Selective Inhibitor) |
| PLK1 (Primary Target) | 5 | 15 | 8 |
| PLK2 | 250 | 50 | 300 |
| PLK3 | 400 | 80 | 550 |
| AURKA | >10,000 | 200 | >10,000 |
| AURKB | >10,000 | 150 | >10,000 |
| CDK1 | 5,000 | 500 | >10,000 |
| CDK2 | >10,000 | 800 | >10,000 |
| VEGFR2 | >10,000 | 25 | >10,000 |
| KIT | >10,000 | 40 | >10,000 |
| SRC | 8,000 | 100 | >10,000 |
Table 2: Cellular Target Engagement (NanoBRET™ IC₅₀ in nM)
| Target | Compound X | Competitor A | Competitor B |
| PLK1 | 50 | 150 | 95 |
| PLK3 | >5,000 | 800 | >5,000 |
Data Interpretation and Selectivity Analysis
A quantitative measure of selectivity is essential for an objective comparison of kinase inhibitors. The Selectivity Score (S-score) is a useful metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.
Table 3: Selectivity Score Comparison (at 1 µM)
| Compound | Number of Hits (>90% Inhibition) | Total Kinases Tested | Selectivity Score (S₁₀) |
| Compound X | 3 | 410 | 0.007 |
| Competitor A | 45 | 410 | 0.110 |
| Competitor B | 5 | 410 | 0.012 |
Insights from the Data:
-
Compound X demonstrates high potency against its primary target, PLK1, with an in vitro IC₅₀ of 5 nM. Its cellular target engagement IC₅₀ of 50 nM confirms its ability to interact with PLK1 in a physiological context.
-
The broad-panel kinome screen reveals that Compound X has a highly selective profile, with significant off-target inhibition observed only for the closely related kinases PLK2 and PLK3 at much higher concentrations. This is reflected in its excellent S-score of 0.007.
-
Competitor A exhibits good potency for PLK1 but also inhibits a wide range of other kinases, including AURKA/B, CDKs, VEGFR2, and SRC, at nanomolar to low micromolar concentrations. Its high S-score of 0.110 confirms its multi-kinase nature. While this could be advantageous for certain therapeutic strategies, it also carries a higher risk of off-target toxicities.
-
Competitor B shows good selectivity, with minimal off-target activity in the tested panel. However, its potency against PLK1 is slightly lower than that of Compound X, both in vitro and in a cellular context.
The Significance of the this compound Scaffold
The favorable selectivity profile of Compound X can be attributed to the unique chemical properties of the this compound scaffold. The bromine and fluorine substitutions can modulate the electronic properties and conformation of the molecule, enabling specific interactions within the ATP-binding pocket of PLK1 that are not as readily accommodated by other kinases. Further structure-activity relationship (SAR) studies would be necessary to fully elucidate the molecular basis for this selectivity.
Conclusion: Charting a Course for Selective Kinase Inhibition
The comprehensive cross-reactivity profiling of Compound X, a novel this compound based PLK1 inhibitor, highlights its promising selectivity profile compared to other alternatives. The multi-pronged approach, combining robust in vitro screening with cellular target engagement assays, provides a high degree of confidence in its on-target activity and minimal off-target interactions.
For researchers in drug development, this guide underscores the importance of a rigorous and systematic approach to selectivity profiling. The choice of assays, the interpretation of the data through metrics like the S-score, and the comparison with relevant competitor compounds are all critical steps in the journey from a promising chemical scaffold to a potential therapeutic agent. The this compound core of Compound X serves as an excellent example of how chemical innovation can lead to highly selective kinase inhibitors, paving the way for more effective and safer targeted therapies.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 5. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
A Comparative Guide to the Synthetic Efficiency of Plausible 5-Bromo-6-fluoroindoline Routes for Medicinal Chemistry
In the landscape of modern drug discovery, the indoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and neurology.[1] The specific substitution pattern of 5-Bromo-6-fluoroindoline presents a unique combination of steric and electronic properties, making it a highly valuable, albeit challenging, synthetic target. This guide provides an in-depth comparison of two plausible, literature-guided synthetic routes to this key intermediate, starting from the commercially available 4-bromo-3-fluoroaniline.
While no direct, end-to-end synthesis of this compound has been prominently published, this guide leverages established and robust chemical transformations to construct two logical and efficient pathways. The comparative analysis focuses on overall yield, step economy, reagent accessibility, and potential for scalability, offering researchers the critical insights needed to select the most appropriate route for their specific research and development needs.
Route 1: Intramolecular Friedel-Crafts Cyclization of an N-Chloroacetyl Anilide Followed by Reduction
This route is a classic approach that builds the indoline core through the formation of an isatin intermediate, which is subsequently reduced. The strategy relies on the well-established reactivity of anilines and the robust nature of the reduction step.
Route 1: Overall Transformation
Caption: Synthetic pathway for Route 1.
Mechanistic Insights and Rationale
The initial step involves the acylation of 4-bromo-3-fluoroaniline with chloroacetyl chloride. This reaction proceeds readily, protecting the amine and introducing the necessary carbon framework for the subsequent cyclization.
The cornerstone of this route is the intramolecular Friedel-Crafts cyclization.[2][3][4] Under the influence of a Lewis acid such as aluminum chloride, the chloroacetamide intermediate cyclizes to form the 5-bromo-6-fluoroisatin. The regioselectivity of this cyclization is directed by the activating, ortho-para directing amino group, leading to the desired isatin isomer.
The final step is the reduction of the isatin to the target indoline. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are highly effective reagents for this transformation, reducing both the amide and ketone carbonyls of the isatin ring system to the corresponding methylene groups of the indoline.[5][6][7][8]
Experimental Protocol: Route 1
Step 1: Synthesis of N-(4-bromo-3-fluorophenyl)-2-chloroacetamide
-
To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane, add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 5-Bromo-6-fluoroisatin
-
To a suspension of aluminum chloride (3.0 eq.) in an inert high-boiling solvent (e.g., dichlorobenzene), add N-(4-bromo-3-fluorophenyl)-2-chloroacetamide (1.0 eq.).
-
Heat the mixture to 130-140 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude 5-bromo-6-fluoroisatin, which can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound
-
To a solution of 5-bromo-6-fluoroisatin (1.0 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere, add a solution of borane-THF complex (3.0-4.0 eq.) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by 6M hydrochloric acid.
-
Heat the mixture to reflux for 1 hour, then cool to room temperature and basify with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Intramolecular Cyclization via Mitsunobu Reaction
This alternative route constructs the indoline ring in a single, elegant step from a pre-functionalized aniline derivative. The Mitsunobu reaction provides a powerful and often high-yielding method for intramolecular cyclizations.[9][10][11][12][13]
Route 2: Overall Transformation
Caption: Synthetic pathway for Route 2.
Mechanistic Insights and Rationale
The synthesis begins with the N-alkylation of 4-bromo-3-fluoroaniline with 2-bromoethanol to introduce the hydroxyethyl side chain. This is a standard nucleophilic substitution reaction.
The key step is the intramolecular Mitsunobu reaction. In the presence of triphenylphosphine (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the hydroxyl group of the intermediate is activated.[12] This allows for an intramolecular SN2 reaction where the aniline nitrogen acts as the nucleophile, displacing the activated hydroxyl group and forming the indoline ring. The Mitsunobu reaction is known for its mild conditions and high functional group tolerance.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-((4-Bromo-3-fluorophenyl)amino)ethan-1-ol
-
In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1.0 eq.), 2-bromoethanol (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 2-((4-bromo-3-fluorophenyl)amino)ethan-1-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in dry THF under an inert atmosphere.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Friedel-Crafts/Reduction | Route 2: Mitsunobu Cyclization | Justification |
| Number of Steps | 3 | 2 | Route 2 is more step-economical, which is generally advantageous. |
| Estimated Overall Yield | Moderate (25-40%) | Moderate to Good (40-60%) | Friedel-Crafts reactions can be variable in yield, and the multi-step nature of Route 1 likely leads to lower overall yields. The Mitsunobu reaction is often high-yielding for intramolecular cyclizations. |
| Reagent Cost & Availability | Generally low-cost, common reagents. | Higher cost due to PPh3 and DIAD. | Aluminum chloride, chloroacetyl chloride, and borane reagents are commodity chemicals. Triphenylphosphine and azodicarboxylates are more expensive specialty reagents. |
| Scalability | Potentially challenging. | More amenable to scale-up. | The high temperatures and heterogeneous nature of the Friedel-Crafts step can be difficult to manage on a large scale. The Mitsunobu reaction, while requiring careful control, is generally more scalable. |
| Safety & Handling | Requires handling of highly corrosive and water-sensitive reagents (AlCl3, BH3·THF). | Involves the use of DIAD, which is a hazardous reagent. | Both routes have safety considerations, but the reagents in Route 1 are arguably more challenging for inexperienced chemists. |
| Purification | Multiple crystallizations and chromatographic steps. | Primarily chromatographic purifications. | The purification of the Mitsunobu reaction byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be challenging. |
Conclusion for the Practicing Scientist
Both proposed routes offer viable, albeit unoptimized, pathways to the valuable building block, this compound.
Route 2, the Intramolecular Mitsunobu Cyclization, is recommended as the more efficient and elegant approach for laboratory-scale synthesis. Its superior step economy and likely higher overall yield make it an attractive choice for the rapid generation of material for initial screening and lead optimization studies. The primary drawback is the higher cost of the Mitsunobu reagents.
Route 1, based on the Friedel-Crafts cyclization, represents a more classical and potentially more cost-effective approach, particularly if large quantities of the material are eventually required. However, this route would likely necessitate significant process optimization to overcome the potentially lower yields and challenges associated with the scalability of the Friedel-Crafts reaction.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, balancing the need for speed and efficiency with considerations of cost and scale.
References
- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indolines
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. The indoline core, a privileged scaffold in medicinal chemistry, is frequently subjected to metabolic transformations that can limit its therapeutic potential. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indolines, supported by established metabolic principles, detailed experimental protocols, and illustrative data to inform rational drug design.
The Mechanistic Advantage of Fluorination in Drug Metabolism
The introduction of fluorine into a molecule can significantly alter its properties, often leading to improved metabolic stability.[1] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 109 kcal/mol, considerably higher than that of a typical carbon-hydrogen (C-H) bond.[2] This makes the C-F bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are major catalysts of drug metabolism in the liver.[3][4]
By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism.[2][5][6] This strategic substitution can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability.[1][5] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the entire molecule, potentially influencing its interaction with metabolizing enzymes and further contributing to its stability.[5][6][7]
Metabolic Pathways of the Indoline Scaffold
The indoline scaffold is susceptible to several metabolic transformations, primarily mediated by CYP450 enzymes. A key metabolic pathway is the aromatization of the indoline ring to form an indole.[8][9][10] This dehydrogenation is efficiently catalyzed by human liver microsomes, with CYP3A4 showing the highest activity.[9] The resulting indole products can possess dramatically different biological activity than the parent indoline and may be further bioactivated to potentially toxic electrophilic intermediates.[8][9][10]
Other metabolic routes for indolines include N-oxidation, primarily carried out by flavin-containing monooxygenase (FMO) enzymes, and the formation of arene oxides from P450 oxidation on the phenyl ring.[8][9] Understanding these pathways is crucial for identifying the metabolic soft spots that can be targeted for fluorination.
Quantitative Comparison of Metabolic Stability
The following table summarizes representative in vitro data comparing the metabolic stability of a hypothetical parent indoline compound with its fluorinated analogs in human liver microsomes (HLM). A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1][11][12] This data illustrates the typical improvements observed upon strategic fluorination.
| Compound ID | Structure/Modification | t½ (min) in HLM | CLint (µL/min/mg protein) | Rationale for Stability Change |
| IND-01 | Non-fluorinated Parent | 15 | 92.4 | Baseline metabolic rate; susceptible to aromatization and oxidation. |
| IND-02 | 5-Fluoro Analog | 45 | 30.8 | Fluorine at C5 blocks a primary site of aromatic hydroxylation, a common CYP450-mediated pathway, thus slowing metabolism.[5] |
| IND-03 | 6-Fluoro Analog | 52 | 26.7 | Similar to the 5-fluoro analog, this modification protects another potential site of oxidative attack on the benzene ring. |
| IND-04 | N-CH₂CF₃ Analog | > 120 | < 11.6 | The trifluoromethyl group on the N-alkyl chain is highly resistant to N-dealkylation, a major metabolic pathway for many amines. |
As the data demonstrates, placing a fluorine atom on the aromatic ring (IND-02, IND-03) significantly enhances metabolic stability by shielding it from oxidative attack. The effect is even more pronounced when a metabolically labile N-alkyl group is replaced with a trifluoromethylated version (IND-04), effectively shutting down a key clearance pathway.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism and pharmacokinetics (DMPK) studies.[1][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[1][12]
Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated indolines)
-
Pooled liver microsomes (e.g., human, rat, mouse)[13]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][13]
-
Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[12]
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
96-well plates, incubators, centrifuges
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO). Serially dilute to an intermediate concentration in acetonitrile.[11]
-
Prepare the incubation mixture by adding phosphate buffer, the test compound working solution, and the liver microsomal solution to a 96-well plate.[11]
-
Prepare a separate plate with the NADPH regenerating system.
-
-
Incubation:
-
Time-Point Sampling & Quenching:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.[12][14][16] Liquid chromatography tandem mass spectrometry is the gold standard for this analysis due to its high sensitivity and selectivity.[14][17]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point compared to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[1]
-
Conclusion
The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of drug candidates, including those built on the indoline scaffold. By blocking sites of oxidative metabolism, particularly P450-mediated aromatization and hydroxylation, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. This guide provides the foundational knowledge and a practical experimental framework for researchers to rationally design and assess the metabolic stability of novel fluorinated indolines. As with any drug design strategy, the benefits of fluorination are context-dependent and must be confirmed through rigorous experimental validation, such as the in vitro microsomal stability assay detailed herein.[5][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. One moment, please... [mttlab.eu]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. longdom.org [longdom.org]
- 15. enamine.net [enamine.net]
- 16. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-6-fluoroindoline
For researchers and drug development professionals, the synthesis and handling of novel compounds like 5-Bromo-6-fluoroindoline are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory professionals with the knowledge to manage chemical waste responsibly, ensuring safety and compliance.
Hazard Profile and Regulatory Framework: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. This compound (CAS No. 1368323-85-6) is a substituted indoline, a class of heterocyclic aromatic amines. While a complete, peer-reviewed toxicological profile is not extensively documented, supplier safety data provides critical hazard information.
GHS Hazard Classification:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
From a disposal perspective, its most critical feature is its structure as a halogenated organic compound . The presence of bromine and fluorine atoms means this compound falls under stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential to form persistent and toxic byproducts during decomposition.[2][3][4] For instance, improper incineration of brominated compounds can lead to the formation of hydrogen bromide, brominated aromatics, and potentially hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[5][6]
Therefore, this compound must be treated as hazardous waste . It cannot be discarded in standard trash or poured down the drain under any circumstances.[7] Disposal must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps from the point of waste generation to its final collection.
Step 1: Waste Minimization and Segregation
The most effective disposal strategy begins with generating less waste.
-
Source Reduction: Order only the quantity of this compound required for your experiments.
-
Scale Down: When possible, reduce the scale of reactions to minimize the volume of waste produced.
Causality: Waste minimization is not just an environmental best practice; it is a core principle of laboratory safety and regulatory compliance that reduces the cost and risk associated with disposal.
Segregation is Mandatory:
-
Collect waste this compound and materials contaminated with it in a dedicated waste stream labeled "Halogenated Organic Waste."[8]
-
Do NOT mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[7][9]
Causality: Segregation prevents dangerous chemical reactions within the waste container and is often required by disposal facilities for proper treatment, typically high-temperature incineration with specialized scrubbers to neutralize acidic gases like HBr and HF.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling waste containing this compound. Based on its hazard profile, the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 3: Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure safe handling.
-
Select a Compatible Container: Use a clean, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are generally suitable. The original product container is often an excellent choice for waste accumulation.[8]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label provided by your institution's EHS department.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Avoid formulas or abbreviations.
-
An accurate list of all constituents and their approximate concentrations if it is a mixture.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[1]
-
Causality: Accurate and complete labeling is a legal requirement under OSHA and EPA regulations. It ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and associated dangers.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Keep the container closed at all times except when adding waste.
Causality: The SAA concept is an EPA regulatory provision that allows for the safe accumulation of small quantities of hazardous waste in a laboratory before it is moved to a central storage facility. Secondary containment is a critical safety measure to prevent the spread of material in case of a primary container failure.
Step 5: Arranging Final Disposal
-
Once the container is full (do not exceed 90% capacity to allow for expansion) or you are finished generating this waste stream, arrange for pickup.
-
Follow your institution's specific procedures to request a waste collection from the EHS department. Do not allow waste to accumulate for extended periods.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response line.
-
Don PPE: For small, manageable spills, don appropriate PPE, including respiratory protection if the material is a powder and could become airborne.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to cover and absorb the spilled material.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with all constituents and arrange for disposal through EHS.
Data Summary and Workflow Visualization
Table 1: this compound Safety and Disposal Profile
| Parameter | Description | Source(s) |
| CAS Number | 1368323-85-6 | [10][11] |
| Chemical Class | Halogenated Organic Compound; Substituted Aromatic Amine | N/A |
| GHS Pictogram |
| [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. | [7][12] |
| Incompatible Materials | Strong oxidizing agents, strong acids, isocyanates, peroxides. | [9][13] |
| Disposal Method | Collection as Halogenated Organic Hazardous Waste for licensed incineration. | [8][14] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand, chemical absorbent pads). | [7][12] |
Diagram 1: Waste Disposal Decision Workflow
This diagram illustrates the logical steps for managing a chemical waste stream in a laboratory environment.
References
- 1. 5-bromo-6-fluoro-indoline,1368323-85-6-Amadis Chemical [amadischem.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. wku.edu [wku.edu]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ethz.ch [ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1368323-85-6|this compound|BLD Pharm [bldpharm.com]
- 11. 1368323-85-6 | this compound - Moldb [moldb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
